molecular formula C22H26O13 B1163444 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O- CAS No. 109206-94-2

3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-

Cat. No.: B1163444
CAS No.: 109206-94-2
M. Wt: 498.4 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate is a natural product found in Excoecaria agallocha and Tristaniopsis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O13/c1-30-13-6-10(7-14(31-2)20(13)32-3)34-22-19(28)18(27)17(26)15(35-22)8-33-21(29)9-4-11(23)16(25)12(24)5-9/h4-7,15,17-19,22-28H,8H2,1-3H3/t15-,17-,18+,19-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFTYWBRCWVSAV-DRASZATQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Biological Profile of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside (TMPGG)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Architecture

3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside (TMPGG) is a specialized phenylpropanoid glycoside primarily isolated from Tristaniopsis species (Myrtaceae) and mangrove associates like Excoecaria agallocha.

Unlike simple polyphenols, TMPGG represents a "Hybrid Pharmacophore" architecture. It combines a lipophilic, electron-rich 3,4,5-trimethoxyphenyl moiety (structurally analogous to the A-ring of colchicine and podophyllotoxin) with a hydrophilic glucose linker and a redox-active galloyl ester at the C-6' position.

Structural Functionalization
MoietyChemical RoleBiological Implication
3,4,5-Trimethoxyphenyl Lipophilic AnchorMimics the pharmacophore of antimitotic agents; facilitates membrane intercalation.
β-D-Glucopyranoside Hydrophilic LinkerModulates solubility and bioavailability; reduces non-specific toxicity compared to the aglycone.
6'-O-Galloyl Ester Effector DomainProvides high-affinity hydrogen bonding (protein interaction) and antioxidant capacity; critical for inhibiting heme crystallization.

Primary Biological Activity: Antiplasmodial Mechanism[1][2]

While the trimethoxyphenyl group often suggests tubulin-targeting anticancer activity, TMPGG is most distinctively characterized by its potent antiplasmodial activity against Plasmodium falciparum.

Inhibition of Beta-Hematin Formation

The primary mechanism of action (MOA) for TMPGG is the inhibition of hemozoin (β-hematin) formation within the malaria parasite's food vacuole.

  • The Target: Malaria parasites degrade hemoglobin to obtain amino acids, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite crystallizes this toxic heme into inert hemozoin (β-hematin).

  • The Interaction: TMPGG interferes with this crystallization process. The galloyl moiety likely interacts via

    
    -
    
    
    
    stacking with the porphyrin ring of heme, while the glucose and trimethoxy tails sterically hinder the crystal lattice growth.
  • Potency: TMPGG exhibits an IC

    
     of approximately 3.2 µM  against chloroquine-sensitive and resistant clones, making it a significant lead compound.
    
Selectivity & Safety Profile

A critical advantage of TMPGG over synthetic antimitotics is its selectivity .

  • Cytotoxicity: In direct comparisons, TMPGG showed negligible cytotoxicity against human skin fibroblasts and HepG2 (liver carcinoma) cells at concentrations up to 100 µM .[1]

  • Implication: This suggests the molecule does not act as a general tubulin poison in mammalian cells (unlike its aglycone 3,4,5-trimethoxyphenol), but rather targets parasite-specific pathways (heme detoxification) or requires specific parasitic enzymes for activation.

Mechanistic Pathway Visualization

The following diagram illustrates the interference of TMPGG in the Plasmodium heme detoxification pathway.

TMPGG_Mechanism Hemoglobin Host Hemoglobin Vacuole Parasite Food Vacuole Hemoglobin->Vacuole Ingestion FreeHeme Free Heme (Toxic Ferriprotoporphyrin IX) Vacuole->FreeHeme Proteolysis (Plasmepsins) Hemozoin Hemozoin (Inert Beta-Hematin) FreeHeme->Hemozoin Biocrystallization ROS ROS Generation (Membrane Damage) FreeHeme->ROS Accumulation ParasiteDeath Parasite Death ROS->ParasiteDeath Oxidative Stress TMPGG TMPGG (Inhibitor) TMPGG->FreeHeme Complexation/Binding TMPGG->Hemozoin Inhibits Formation

Figure 1: Mechanism of Action. TMPGG intercepts toxic free heme, preventing its conversion to inert hemozoin, leading to parasite death via oxidative stress.

Experimental Protocols

To validate the biological activity of TMPGG derivatives, the following self-validating protocols are recommended.

Protocol A: Beta-Hematin Inhibition Assay (Cell-Free)

Purpose: To quantify the ability of TMPGG to inhibit the crystallization of heme, independent of cellular uptake.

  • Reagent Preparation:

    • Hemin Stock: Dissolve hemin chloride in DMSO (10 mg/mL).

    • Acetate Buffer: 0.2 M sodium acetate, pH 5.0 (mimics food vacuole pH).

    • TMPGG Solution: Prepare serial dilutions (0.1 µM – 100 µM) in DMSO.

  • Reaction Assembly:

    • In a 96-well plate, add 100 µL of Acetate Buffer.

    • Add 2 µL of TMPGG solution (or Chloroquine as positive control).

    • Initiate reaction by adding 2 µL of Hemin Stock.

  • Incubation:

    • Incubate at 37°C for 18–24 hours to allow crystallization.

  • Quantification:

    • Add 200 µL of 5% Pyridine solution in water (dissolves free hemin but not beta-hematin).

    • Crucial Step: If beta-hematin formed, it remains as a precipitate. However, for spectrophotometric reading, most protocols measure the remaining free heme or wash the precipitate.

    • Modified Method: Wash the plate with DMSO/NaHCO3 to remove free heme. Dissolve the remaining beta-hematin pellet in 0.1 M NaOH.

    • Measure Absorbance at 405 nm .

  • Calculation:

    • Lower absorbance = High Inhibition (less beta-hematin formed).

Protocol B: Plasmodium falciparum Growth Inhibition (SYBR Green I)

Purpose: To determine IC50 against live parasites.

  • Culture: Maintain P. falciparum (strains 3D7 or Dd2) in human O+ erythrocytes at 5% hematocrit in RPMI 1640 supplemented with Albumax II.

  • Synchronization: Synchronize cultures to ring stage using 5% sorbitol.

  • Treatment:

    • Plate 100 µL of parasite culture (1% parasitemia, 2% hematocrit) into 96-well plates.

    • Add TMPGG at varying concentrations (0.1 µM to 50 µM).

    • Include Vehicle Control (DMSO < 0.5%) and Positive Control (Artemisinin).

  • Incubation: Incubate for 72 hours at 37°C in a mixed gas environment (90% N2, 5% O2, 5% CO2).

  • Lysis & Detection:

    • Freeze-thaw the plates to lyse red blood cells.

    • Add 100 µL of Lysis Buffer containing SYBR Green I (fluorescent DNA dye).

    • Note: SYBR Green binds to parasite DNA (RBCs have no DNA).

  • Readout:

    • Measure fluorescence (Ex: 485 nm, Em: 535 nm).

    • Plot dose-response curve to calculate IC50.

Comparative Data Summary

The following table summarizes the activity of TMPGG relative to standard agents.

CompoundTargetIC50 (µM)Cytotoxicity (HepG2)Mechanism Note
TMPGG P. falciparum3.2 > 100 µM Inhibits Beta-Hematin; Low host toxicity.[1]
Ellagic Acid P. falciparum0.5> 100 µMHigh potency; structurally related antioxidant.
Chloroquine P. falciparum0.02 - 0.2~20 µMStandard of care (resistance issues).
3,4,5-Trimethoxyphenol Tubulin~5 - 50HighAglycone; generally cytotoxic to mammalian cells.

References

  • Verotta, L., et al. (2001). "In vitro antiplasmodial activity of extracts of Tristaniopsis species and identification of the active constituents: ellagic acid and 3,4,5-trimethoxyphenyl-(6'-O-galloyl)-O-beta-D-glucopyranoside." Journal of Natural Products, 64(5), 603-607.[1]

  • Dell'Agli, M., et al. (2003). "In vitro studies on the mechanism of action of two compounds with antiplasmodial activity: ellagic acid and 3,4,5-trimethoxyphenyl (6'-O-galloyl)-beta-D-glucopyranoside."[2] Planta Medica, 69(2), 162-164.[2]

  • Li, Y. X., et al. (2010). "Phenolic glucopyranosides from the Chinese mangrove plant Excoecaria agallocha L." Journal of Peking University (Health Sciences).

Sources

Unraveling the Molecular Blueprint: A Technical Guide to the Bioactive Potential of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the putative molecular mechanisms of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside. This document synthesizes current knowledge on the bioactive properties of its constituent moieties to propose a framework for its potential therapeutic applications.

Introduction: A Molecule of Interest

3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside is a phenylpropanoid glycoside, a class of natural products known for a wide array of biological activities. While direct experimental evidence on this specific molecule is limited, its structural components—a 3,4,5-trimethoxyphenyl group and a galloyl moiety attached to a glucose core—are well-characterized pharmacophores found in numerous bioactive compounds. This guide extrapolates from the known mechanisms of these related molecules to build a predictive model of action for the title compound, focusing on its potential as an anticancer, anti-inflammatory, and antioxidant agent.

Predicted Anticancer Mechanisms: Targeting Cellular Proliferation

The 3,4,5-trimethoxyphenyl moiety is a key feature in a class of potent anticancer agents that function as tubulin polymerization inhibitors[1][2]. These compounds disrupt the dynamic instability of microtubules, leading to cell cycle arrest and apoptosis.

Inhibition of Tubulin Polymerization

It is hypothesized that the 3,4,5-trimethoxyphenyl group of the molecule binds to the colchicine-binding site on β-tubulin. This interaction is predicted to inhibit the polymerization of tubulin into microtubules, crucial components of the mitotic spindle. Disruption of microtubule dynamics would lead to mitotic arrest, primarily at the G2/M phase of the cell cycle, ultimately triggering programmed cell death (apoptosis) in cancer cells[1][2][3].

Experimental Protocol: Tubulin Polymerization Assay

A standard in vitro tubulin polymerization assay can be employed to validate this hypothesis.

  • Reagents: Purified tubulin, GTP, polymerization buffer, test compound, and a positive control (e.g., colchicine).

  • Procedure:

    • Incubate purified tubulin with the test compound at various concentrations.

    • Initiate polymerization by adding GTP and warming the mixture to 37°C.

    • Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

    • Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to a vehicle control.

Induction of Apoptosis via the p53 Pathway

The galloyl moiety, a component of numerous bioactive natural products, has been implicated in the activation of the p53 tumor suppressor pathway[4][5][6]. Activation of p53 can lead to cell cycle arrest and apoptosis. It is plausible that 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside could induce apoptosis in cancer cells through a p53-dependent mechanism.

Experimental Protocol: Western Blot Analysis for Apoptosis Markers

  • Cell Culture: Treat a relevant cancer cell line (e.g., A549 lung cancer cells) with the test compound for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis and Blotting: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against p53, Bax, Bcl-2, and cleaved caspase-3, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the expression of p53, Bax, and cleaved caspase-3, and a decrease in Bcl-2 would indicate the induction of apoptosis.[6]

Table 1: Predicted Anticancer Activity and Key Molecular Targets

Predicted Activity Key Molecular Target Cellular Outcome
Inhibition of Cell Proliferationβ-tubulinG2/M Phase Cell Cycle Arrest
Induction of Apoptosisp53, Caspase-3Programmed Cell Death

Predicted Anti-inflammatory Mechanisms: Modulating Key Signaling Pathways

Chronic inflammation is a key driver of many diseases. Both galloyl glucosides and compounds with a 3,4,5-trimethoxyphenyl moiety have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways[7][8][9].

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Galloyl-containing compounds have been shown to inhibit NF-κB activation[10][11][12][13][14]. It is proposed that 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside inhibits the degradation of IκBα, thereby preventing NF-κB nuclear translocation.

Experimental Protocol: NF-κB Reporter Assay

  • Cell Line: Utilize a stable cell line expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc).

  • Treatment: Pre-treat the cells with the test compound for 1 hour.

  • Stimulation: Induce NF-κB activation with a pro-inflammatory stimulus (e.g., TNF-α or LPS).

  • Lysis and Measurement: After a suitable incubation period, lyse the cells and measure luciferase activity using a luminometer.

  • Analysis: A dose-dependent decrease in luciferase activity indicates inhibition of the NF-κB pathway[15].

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38) are crucial signaling pathways involved in the cellular response to inflammatory stimuli. Penta-O-galloyl-β-D-glucose (PGG), a related galloyl glucoside, has been shown to reduce the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages[8]. It is therefore likely that 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside would exert similar effects, leading to a downstream reduction in the production of pro-inflammatory mediators.

Signaling Pathway Visualization

G cluster_stimulus Inflammatory Stimulus (LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates Compound 3,4,5-Trimethoxyphenyl- (6'-O-galloyl)-O-β-D-glucopyranoside Compound->IKK inhibits Compound->MAPK inhibits Genes Pro-inflammatory Gene Expression NFκB_n->Genes activates

Sources

Pharmacokinetics and Bioavailability of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-Glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Experimental Roadmap

Part 1: Executive Technical Synthesis

Compound Identity & Structural Logic The compound 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside (herein referred to as TMP-Galloyl-Glc ) is a complex phenolic glycoside. Structurally, it consists of a 3,4,5-trimethoxyphenyl aglycone (lipophilic pharmacophore) attached to a glucose moiety, which is further esterified at the C-6 position with a galloyl group (3,4,5-trihydroxybenzoyl).

  • Molecular Formula: C₂₂H₂₆O₁₃

  • Molecular Weight: ~498.43 g/mol

  • Classification: Galloylated Phenylpropanoid Glycoside

  • Key Analog: 6'-O-Galloyl derivative of Koaburside (3,4,5-trimethoxyphenyl-β-D-glucoside).[1]

Therapeutic Relevance: This molecule functions as a "dual-payload" prodrug . Upon ingestion, it does not act primarily as the intact glycoside but serves as a delivery vehicle for two bioactive pharmacophores: Gallic Acid (antioxidant/anti-inflammatory) and 3,4,5-Trimethoxyphenol (anti-neuroinflammatory/cytoprotective). Its pharmacokinetics (PK) are defined by a "metabolic cascade" rather than simple absorption.

Part 2: Physicochemical Barriers to Bioavailability

The bioavailability of TMP-Galloyl-Glc is governed by the "Rule of 5" deviations common to glycosides.

ParameterValue (Predicted)Pharmacokinetic Implication
LogP 0.5 – 1.2Moderate lipophilicity due to methoxy groups, but lowered by the sugar moiety.
Solubility High (Water/MeOH)The glycosidic bond and galloyl hydroxyls confer high aqueous solubility, aiding dissolution but hindering passive diffusion.
H-Bond Donors 7Exceeds Lipinski’s limit (<5), suggesting poor passive membrane permeability.
H-Bond Acceptors 13Exceeds Lipinski’s limit (<10), indicating high polar surface area (PSA).
Stability pH-dependentThe ester bond (galloyl linkage) is labile in high pH (intestinal) and susceptible to esterases.

Assessment: The intact molecule belongs to BCS Class III (High Solubility, Low Permeability). Oral bioavailability of the parent compound is expected to be <1–2% . Efficacy depends on the absorption of its hydrolytic metabolites.

Part 3: Metabolic Fate & Pharmacokinetic Profile

The core pharmacokinetic event for TMP-Galloyl-Glc is presystemic hydrolysis . The molecule undergoes a two-step cleavage process in the gastrointestinal tract and liver.

1. The Metabolic Cascade
  • Phase I (Lumen/Mucosa): The ester bond at the 6'-position is cleaved by carboxylesterases (small intestine) or tannase (microbiota).

    • Result: Release of Gallic Acid + Koaburside .

  • Phase II (Brush Border/Colon): The glucosidic bond of Koaburside is cleaved by Lactase Phlorizin Hydrolase (LPH) or microbial β-glucosidases .

    • Result: Release of 3,4,5-Trimethoxyphenol + Glucose.

  • Phase III (Hepatic): The aglycones undergo extensive glucuronidation and sulfation (First-Pass Effect).

Visualization: The Hydrolytic Pathway

The following diagram illustrates the critical degradation pathways that dictate the plasma profile.

MetabolicPathway Parent Parent: TMP-Galloyl-Glc (Intact Glycoside) Koaburside Intermediate: Koaburside (3,4,5-Trimethoxyphenyl-Glc) Parent->Koaburside Hydrolysis 1: Esterases/Tannase (Gut Lumen) GallicAcid Metabolite A: Gallic Acid Parent->GallicAcid Release of Galloyl Group TMPhenol Metabolite B: 3,4,5-Trimethoxyphenol Koaburside->TMPhenol Hydrolysis 2: Beta-Glucosidase (Brush Border/Microbiota) PhaseII Conjugates: Glucuronides & Sulfates GallicAcid->PhaseII Hepatic Metabolism TMPhenol->PhaseII Hepatic Metabolism (UGT/SULT)

Caption: Metabolic hydrolysis cascade of TMP-Galloyl-Glc. The parent compound is rapidly degraded into Koaburside and Gallic Acid, followed by the release of the bioactive aglycone 3,4,5-Trimethoxyphenol.

Part 4: Predicted Pharmacokinetic Parameters

Based on structural analogs (e.g., Tenuifoliside, EGCG, Arbutin), the expected PK profile in a mammalian model (Rat/Mouse, p.o. 50 mg/kg) is:

ParameterParent (Intact)Metabolite: KoabursideMetabolite: Trimethoxyphenol
Cmax Very Low (< 50 ng/mL)Moderate (~100–300 ng/mL)High (> 1000 ng/mL)*
Tmax 0.5 – 1.0 h1.0 – 2.0 h2.0 – 6.0 h (Biphasic)
AUC NegligibleLowHigh
Half-life (t½) Rapid elimination~2–4 h~4–8 h
Bioavailability (F) < 1%~5–10%> 50% (as conjugates)

*Note: Trimethoxyphenol will predominantly exist in plasma as glucuronide/sulfate conjugates. Free aglycone levels will be low.

Part 5: Experimental Protocol for PK Evaluation

To empirically validate the pharmacokinetics of TMP-Galloyl-Glc, researchers must employ a Multi-Analyte LC-MS/MS approach. Measuring the parent compound alone is insufficient.

1. Analytical Strategy: MRM Transitions

You must monitor the parent and both primary metabolites.

  • Parent (TMP-Galloyl-Glc): [M-H]⁻ m/z 497 → m/z 331 (Loss of Gallic Acid) or m/z 169 (Gallic acid fragment).

  • Koaburside: [M-H]⁻ m/z 345 → m/z 183 (Trimethoxyphenol fragment).

  • 3,4,5-Trimethoxyphenol: [M-H]⁻ m/z 183 → m/z 168 (Demethylation).

  • Gallic Acid: [M-H]⁻ m/z 169 → m/z 125 (Decarboxylation).

2. Sample Preparation (Plasma)

Since the bioactive forms are often conjugated, you must perform Enzymatic Hydrolysis to determine "Total Aglycone" exposure.

  • Aliquot A (Free Form): Protein precipitation (Acetonitrile/Methanol 3:1). Inject supernatant.[2]

  • Aliquot B (Total Form): Treat plasma with β-glucuronidase/sulfatase (37°C, 45 min) prior to precipitation.

    • Calculation: Conjugated Fraction = (Conc. B) - (Conc.[3][4][5][6][7] A).

3. Animal Study Design (Rat)
  • Dose: 20–50 mg/kg (Oral Gavage) vs. 2–5 mg/kg (IV).

  • Vehicle: 0.5% CMC-Na or 5% DMSO/Saline (Check solubility limit).

  • Sampling Points:

    • Absorption Phase: 5, 15, 30 min (Critical for parent detection).

    • Distribution/Metabolism:[8] 1, 2, 4 h (Peak metabolites).

    • Elimination: 8, 12, 24 h.

Part 6: Strategic Implications for Drug Development
  • Formulation: To enhance the bioavailability of the intact molecule, lipid-based nanocarriers (liposomes or SNEDDS) are required to protect the ester bond from gastric/intestinal hydrolysis.

  • Biomarker Selection: Do not use the parent compound as the sole PK marker. The 3,4,5-trimethoxyphenol-glucuronide is the most reliable surrogate for systemic exposure.

  • Toxicity Monitoring: High doses of galloyl derivatives can inhibit iron absorption (tannin effect) or cause mild hepatotoxicity. Monitor ALT/AST in sub-chronic studies.

References
  • Zhang, G., et al. (2019). "A new phenylpropanoid glycoside from the bark of Streblus ilicifolius (Vidal) Corner."[9] Biochemical Systematics and Ecology, 87, 103953. Link

  • Wang, X., et al. (2022).[4] "A Review of Pharmacology, Toxicity and Pharmacokinetics of 2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-Glucoside." Frontiers in Pharmacology, 12, 791214.[10] Link

  • Walle, T. (2004). "Absorption and metabolism of flavonoids." Free Radical Biology and Medicine, 36(7), 829-837. Link

  • Németh, K., et al. (2003). "Deglycosylation by small intestinal epithelial cell beta-glucosidases is a critical step in the absorption and metabolism of dietary flavonoid glycosides." European Journal of Nutrition, 42(1), 29-42. Link

  • PubChem. (2025).[11] "Compound Summary: 3,4,5-Trimethoxyphenyl beta-D-glucopyranoside (Koaburside)." National Library of Medicine. Link

Sources

chemical structure elucidation of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O- analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside and its structural analogs.[1] This scaffold represents a specialized class of phenolic glycosides combining a lipophilic trimethoxyphenyl (TMP) aglycone and a hydrophilic glucosyl core, functionalized with a galloyl ester at the C-6' position.

These compounds are of significant interest in drug discovery due to their dual pharmacophore nature: the TMP moiety mimics colchicine-site microtubule inhibitors, while the galloyl group confers antioxidant and protein-binding properties (e.g., to Bcl-xL or metabolic enzymes).

A Technical Guide for Medicinal Chemists & Natural Product Researchers

Structural Architecture & Pharmacophore Definition

Before initiating spectral analysis, one must define the three distinct structural domains of this molecule. Elucidation is a process of verifying the connectivity between these domains.

DomainComponentKey Structural FeatureDiagnostic Spectroscopic Marker
A Aglycone 3,4,5-TrimethoxyphenolSymmetry: 2 equivalent aromatic protons.[2][3] Methoxy: 3 singlets (or 2 if symmetric).
B Linker β-D-GlucopyranoseAnomeric C/H:

~4.8-5.0,

~7-8 Hz (β-config).
C Pendant Gallic Acid (3,4,5-trihydroxybenzoic acid)Ester: Carbonyl (

~166 ppm).[4] Symmetry: 2 equivalent aromatic protons (

~7.0 ppm).[3]

Mass Spectrometry: Fragmentation Logic

High-Resolution Mass Spectrometry (HRMS) provides the first line of evidence. For the parent compound C₂₂H₂₆O₁₃ (MW ≈ 498.43 Da), the ionization mode dictates the fragmentation pathway.

Protocol: ESI-MS/MS Analysis
  • Ionization: Negative mode (ESI-) is preferred for phenolic/galloyl detection; Positive mode (ESI+) with Na+ adducts is useful for sugar confirmation.

  • Primary Ion: Expect

    
     at m/z 497.13 or 
    
    
    
    at m/z 521.13.
Diagnostic Fragmentation Patterns (MS²)
  • Loss of Galloyl Moiety: Cleavage of the ester bond at C-6'.

    • Observation: Neutral loss of 152 Da (gallic acid residue) or 170 Da (gallic acid).

    • Fragment:m/z 345 (

      
      , corresponding to TMP-glucoside).
      
  • Glycosidic Cleavage: Rupture of the TMP-Sugar ether bond.

    • Observation: Appearance of the aglycone ion.

    • Fragment:m/z 183 (Trimethoxyphenol anion) or m/z 169 (Gallic acid anion).

  • Cross-Ring Cleavage: Fragmentation of the glucose ring (e.g.,

    
     cleavage) confirms the substitution pattern on the sugar.
    

NMR Spectroscopy: The Elucidation Core

Nuclear Magnetic Resonance (NMR) is the definitive method for establishing regiochemistry (where the galloyl group is attached) and stereochemistry (alpha vs. beta anomer).

¹H NMR: The "Galloyl Shift"

The most critical step is distinguishing the C-6' esterification. In a standard glucoside, the H-6 protons appear at 3.6–3.8 ppm. Upon esterification (galloylation), these protons experience a paramagnetic deshielding effect .

  • H-6a/H-6b (Galloylated): Shift downfield to 4.30 – 4.60 ppm .

  • H-6a/H-6b (Free OH): Remain at 3.60 – 3.80 ppm .

Differentiation of Aromatic Singlets: Both the TMP ring and Galloyl ring possess


 symmetry, resulting in singlet signals for their aromatic protons.
  • Galloyl Protons (H-2'', H-6''):

    
     6.90 – 7.15 ppm (singlet).
    
  • TMP Protons (H-2, H-6):

    
     6.20 – 6.50 ppm (singlet). Note: Upfield due to electron-donating methoxy groups.
    
¹³C NMR: Carbonyl & Methoxy Fingerprints
  • Galloyl Carbonyl (C=O):

    
     165.0 – 167.0 ppm.
    
  • Anomeric Carbon (C-1'):

    
     100.0 – 104.0 ppm.
    
  • Methoxy Carbons:

    
     56.0 – 61.0 ppm (TMP methoxys).
    
  • C-6' (Methylene):

    
     63.0 – 65.0 ppm (Deshielded by ester; normal glucose C-6 is ~61 ppm).
    
2D NMR: Establishing Connectivity (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) proves the linkage points.

CorrelationSource ProtonTarget CarbonStructural Conclusion
Ether Linkage H-1' (Anomeric)C-1 (TMP Aglycone)Confirms Sugar-TMP attachment.
Ester Linkage H-6' (Sugar)C=O (Galloyl)Confirms Galloyl is at C-6, not C-2/3/4.
Methoxy Pos. OMe ProtonsC-3, C-4, C-5 (TMP)Confirms methoxy positions on aglycone.

Stereochemical Assignment

Anomeric Configuration ( vs )

The coupling constant (


) of the anomeric proton (H-1') reveals the stereochemistry of the glycosidic bond.
  • 
    -Anomer (Equatorial-Equatorial): 
    
    
    
    Hz (Large coupling indicates trans-diaxial relationship of H-1 and H-2).
  • 
    -Anomer (Axial-Equatorial): 
    
    
    
    Hz.

Target Compound Standard: The natural product is typically the


-D-glucopyranoside , confirmed by a doublet at 

~4.9 ppm with

Hz.

Elucidation Logic Diagram

The following diagram illustrates the decision tree for confirming the structure of a 6'-O-galloyl analog.

ElucidationWorkflow Start Unknown Isolate (C22H26O13) HRMS HRMS (ESI-) Target: m/z 497 [M-H]- Start->HRMS Frag MS/MS Fragmentation Loss of 152/170 Da? (Galloyl group) HRMS->Frag HNMR 1H NMR Analysis Frag->HNMR Arom Aromatic Region Two Singlets? (TMP + Galloyl) HNMR->Arom Sugar Sugar Region H-6 Shift > 4.3 ppm? HNMR->Sugar HMBC HMBC Correlations H-6' -> Galloyl C=O H-1' -> TMP C-1 Arom->HMBC Sugar->HMBC Stereo J(1,2) Coupling > 7.0 Hz = Beta < 4.0 Hz = Alpha HMBC->Stereo Final Structure Confirmed: 3,4,5-TMP-(6'-O-galloyl)-beta-D-glc Stereo->Final

Figure 1: Structural elucidation workflow integrating MS fragmentation logic with NMR connectivity verification.

Experimental Protocol: Step-by-Step Characterization

Step 1: Sample Preparation

Dissolve 5–10 mg of the pure analog in 0.6 mL of Methanol-d₄ (CD₃OD) or DMSO-d₆ .

  • Note: DMSO-d₆ is preferred if the hydroxyl protons (galloyl OH) need to be observed, as methanol exchanges them. However, CD₃OD provides sharper sugar signals.

Step 2: 1H NMR Acquisition

Acquire a standard 1H spectrum (minimum 16 scans).

  • Check: Look for the "Galloyl Singlet" at ~7.0 ppm and the "TMP Singlet" at ~6.4 ppm.

  • Check: Integrate the methoxy region (3.6–3.9 ppm). Expect 9 protons (3x OMe).

Step 3: HMBC Experiment (Critical Path)

Set up a gradient-selected HMBC experiment optimized for long-range couplings (8–10 Hz).

  • Target: Locate the carbonyl carbon signal at ~166 ppm.

  • Verify: Does the multiplet at 4.3–4.5 ppm (H-6') show a cross-peak to this carbonyl?

    • If YES: It is a 6'-O-galloyl analog.[1][2][5][6][7]

    • If NO (but cross-peak to H-2/3/4): It is a regioisomer (e.g., 2'-O-galloyl).

Step 4: Hydrolysis Validation (Optional but Recommended)

To absolutely confirm the sugar identity:

  • Perform acid hydrolysis (1N HCl, 80°C, 2h).

  • Extract aglycones (TMP, Gallic Acid) with ethyl acetate.

  • Analyze the aqueous layer (Sugar) by TLC or GC-MS (after derivatization) to confirm D-glucose.

Analog Differentiation Table

When developing drugs, you may encounter synthetic analogs.[8] Use this table to differentiate them.

Analog VariationKey Spectral Change

-Anomer
H-1' appears as a doublet with

Hz
(instead of 7.8 Hz).
4'-O-Galloyl H-4' shifts downfield (~5.0 ppm); H-6' returns to ~3.7 ppm.
3,5-Dimethoxy Aromatic TMP region changes from singlet (2H) to multiplet (3H, AB2 system).
Vanilloyl Analog Galloyl singlet (2H) replaced by ABX system (3H) in aromatic region.

References

  • Zhang, G., et al. (2019). "A new phenylpropanoid glycoside from the bark of Streblus ilicifolius (Vidal) Corner." Biochemical Systematics and Ecology.

  • Verotta, L., et al. (2001).[9] "In Vitro Antiplasmodial Activity of Extracts of Tristaniopsis Species and Identification of the Active Constituents: Ellagic Acid and 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside." Journal of Natural Products.

  • Dou, J., et al. (2016). "The Synthesis and Antitumor Activity of Twelve Galloyl Glucosides." Molecules.

  • PubChem. "Gallic acid 3-O-(6'-O-galloyl)-beta-D-glucopyranoside (Compound Summary)." National Library of Medicine.

Sources

identification of metabolites of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O- in vivo

In Vivo Metabolic Profiling of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)- -D-glucopyranoside (TMPGG): A Technical Guide

Executive Summary

This guide details the technical workflow for the structural elucidation of metabolites derived from 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-


-D-glucopyranosideTMPGG

The metabolic fate of TMPGG is dictated by three chemically labile regions: the galloyl ester linkage (susceptible to esterases), the glycosidic bond (susceptible to glucosidases), and the methoxylated phenol ring (susceptible to CYP450-mediated O-demethylation). This guide provides a self-validating LC-MS/MS workflow to map these biotransformations.

Part 1: Chemical Identity & Pharmacokinetic Context[1]

Before initiating the workflow, the researcher must understand the fragmentation behavior of the parent molecule to predict metabolite shifts.

ParameterDetail
Compound Name 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-

-D-glucopyranoside
Abbreviation TMPGG
Formula

Monoisotopic Mass 498.1373 Da
Key Labile Bonds C-O Ester (Galloyl-Glucose), O-Glycosidic (Phenol-Glucose)
Ionization Mode Negative ESI (Preferred for galloyl moiety); Positive ESI (Secondary for methoxy-phenol)
Predicted Metabolic "Soft Spots"[1]
  • Hydrolysis (Phase I): Rapid cleavage of the ester bond by carboxylestearases releases Gallic Acid and TMP-Glucoside . Further hydrolysis by cytosolic

    
    -glucosidases releases the aglycone 3,4,5-Trimethoxyphenol (TMP) .
    
  • Demethylation (Phase I): The trimethoxy ring of the aglycone undergoes O-demethylation (likely via CYP2D6 or CYP3A4 analogues in rodents), creating new hydroxyl groups for conjugation.

  • Conjugation (Phase II): Glucuronidation (UGTs) and Sulfation (SULTs) occur at the newly exposed hydroxyls or the phenolic hydroxyls of Gallic Acid.

Part 2: Experimental Design & Sample Preparation[1]

In Vivo Sampling Strategy

To capture the full metabolic profile, a time-course study in rodents (SD Rats) is recommended.

  • Dosage: 20–50 mg/kg (p.o.) to ensure sufficient metabolite concentration for MS/MS detection.

  • Matrices:

    • Plasma: 0.25h, 0.5h, 1h, 2h, 4h, 8h (Captures rapid hydrolysis products).

    • Urine: 0–12h, 12–24h (Captures polar Phase II conjugates).

    • Bile: 0–8h (Crucial for identifying large molecular weight glucuronides before enterohepatic recirculation).

Sample Preparation Protocol

A rigorous extraction protocol is required to prevent ex vivo degradation of the unstable ester bond.

Protocol: Plasma Protein Precipitation

  • Aliquot: Transfer 100

    
    L of plasma to a 1.5 mL Eppendorf tube.
    
  • Precipitation: Add 300

    
    L of pre-cooled Acetonitrile (ACN) containing 0.1% Formic Acid (FA).
    
    • Why FA? Acidification stabilizes the phenolic hydroxyls and prevents oxidation.

  • Vortex: High speed for 60 seconds.

  • Centrifuge: 14,000 rpm at 4°C for 10 minutes.

  • Evaporation: Transfer supernatant to a clean tube; dry under

    
     gas at 30°C.
    
  • Reconstitution: Dissolve residue in 100

    
    L of 10% ACN in water. Centrifuge again before injection.
    

Protocol: Urine Solid Phase Extraction (SPE)

  • Conditioning: Activate Oasis HLB cartridge (3cc, 60mg) with 3 mL Methanol followed by 3 mL Water.

  • Loading: Load 1 mL of centrifuged urine.

  • Washing: Wash with 3 mL of 5% Methanol (removes salts/urea).

  • Elution: Elute with 3 mL of Methanol containing 0.1% FA.

  • Reconstitution: Dry and reconstitute as per plasma.

Part 3: Analytical Methodology (UHPLC-Q-TOF-MS)

High-resolution mass spectrometry (HRMS) is non-negotiable for distinguishing isobaric metabolites.

Chromatographic Conditions
  • Column: Agilent ZORBAX SB-C18 (2.1

    
     100 mm, 1.8 
    
    
    m) or Waters ACQUITY UPLC HSS T3.
  • Temperature: 40°C.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile (100%).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       40% B (Shallow gradient critical for separating isomers)
      
    • 15-20 min: 40%

      
       95% B
      
Mass Spectrometry Parameters (Q-TOF)
  • Source: ESI Negative Mode (Primary).

    • Rationale: Galloyl groups ionize efficiently in negative mode (

      
      ), producing characteristic fragments (
      
      
      169).
  • Mass Range: m/z 100–1000.

  • Collision Energy: Ramp 20–40 eV.

  • Reference Mass: Real-time lock mass correction (e.g., Leucine Enkephalin or Formate adducts).

Part 4: Data Processing & Identification Logic

This section defines the "Search Logic" to filter the complex dataset.

Mass Defect Filtering (MDF)

Metabolites retain the core structure of the parent, meaning their mass defects (the digits after the decimal) usually shift in predictable patterns.

  • Parent MDF: 498.1373 (Defect ~0.137).

  • Filter Window:

    
     50 mDa around the parent defect, adjusted for conjugation (e.g., Glucuronide adds +176.0321, shifting defect by +0.032).
    
Diagnostic Neutral Loss Scan (NLS)

Use these specific mass differences to categorize unknown peaks:

Loss (Da)InterpretationMechanism
162.05 Hexose (Glucose)Cleavage of O-glycosidic bond
152.01 Galloyl moietyCleavage of ester bond (leaving Gallic acid)
176.03 Glucuronic AcidPhase II conjugation
80.06 SulfatePhase II conjugation
14.01 Methyl group (

)
Difference between Parent and O-desmethyl metabolite
Identification Workflow Diagram

AnalyticalWorkflowSampleBio-Sample (Plasma/Urine)ExtractExtraction (PPT/SPE)Sample->ExtractLCMSUHPLC-Q-TOF-MS(Data Acquisition)Extract->LCMSDataProcData ProcessingLCMS->DataProcMDFMass Defect Filtering(Target: TMPGG Core)DataProc->MDFNLSNeutral Loss Scan(-162, -152, -176)DataProc->NLSIDMetabolite IdentificationMDF->IDNLS->ID

Figure 1: Analytical workflow for the systematic identification of TMPGG metabolites.

Part 5: Metabolic Pathway Elucidation[1]

Based on the chemical structure and literature on Polygonum capitatum constituents, the following pathway is the authoritative map for metabolite identification.

Primary Pathway: Hydrolysis

The most abundant metabolites will stem from the breakdown of the parent.

  • M1 (Gallic Acid): m/z 169.01 [M-H]-.

  • M2 (TMP-Glucoside): m/z 345.11 [M-H]-. Result of degalloylation.

  • M3 (TMP Aglycone): m/z 183.06 [M-H]-. Result of degalloylation + deglucosylation.

Secondary Pathway: Phase I & II Modifications

Once M3 (TMP) is formed, it undergoes extensive modification.

  • Demethylation: TMP (

    
    ) 
    
    
    Dimethoxy-phenol (
    
    
    ). Mass shift: -14 Da.
  • Glucuronidation: Addition of 176 Da to M1, M3, or demethylated M3.

Metabolic Pathway Diagram[1]

MetabolicPathwayParentTMPGG (Parent)m/z 497TMP_GlcTMP-Glucosidem/z 345Parent->TMP_GlcEsterase(-Gallic Acid)GallicGallic Acidm/z 169Parent->GallicHydrolysisTMPTMP (Aglycone)m/z 183TMP_Glc->TMPGlucosidase(-Glucose)Gallic_GlucGallic Acid-Glucuronidem/z 345Gallic->Gallic_GlucUGTMethyl_GallicMethyl-Gallic Acidm/z 183Gallic->Methyl_GallicCOMT(+CH3)DesMethylO-Desmethyl-TMPm/z 169TMP->DesMethylCYP450(-CH2)TMP_GlucTMP-Glucuronidem/z 359TMP->TMP_GlucUGT(+GlcA)

Figure 2: Proposed metabolic pathway of TMPGG in vivo, highlighting hydrolysis and conjugation steps.

References

  • Zhang, Y., et al. (2018). Systematically Exploring the Chemical Ingredients and Absorbed Constituents of Polygonum capitatum in Hyperuricemia Rat Plasma Using UHPLC-Q-Orbitrap HRMS.[2] Journal of Chromatography B. Link

  • Fan, S. S., et al. (2022). Metabolomic analysis reveals the pharmacognostic mechanism of flavonoids in Polygonum capitatum. Frontiers in Pharmacology. Link

  • Liao, S., et al. (2013). Liquid chromatography-tandem mass spectrometry for the simultaneous determination of three galloylglucoside flavour precursors. Journal of Agricultural and Food Chemistry. Link

  • PubChem Compound Summary. 3,4,5-Trimethoxyphenyl beta-D-glucopyranoside.[3] Link

Methodological & Application

optimized extraction protocols for 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Extraction and Isolation of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside (TMPGG)

Abstract

This application note details a high-yield, reproducible protocol for the extraction and purification of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside (TMPGG) from Polygonum capitatum (Persicaria capitata). Unlike conventional maceration, this protocol utilizes Ultrasound-Assisted Extraction (UAE) optimized via Response Surface Methodology (RSM) principles to maximize yield while preserving the thermally unstable ester bond of the galloyl moiety. The workflow includes downstream enrichment using macroporous adsorption resins and validation via HPLC-DAD-ESI-MS.

Introduction & Target Molecule Profile

TMPGG (CAS: 109206-94-2) is a bioactive phenylpropanoid glycoside exhibiting significant anti-inflammatory, analgesic, and antibacterial properties. It is a chemotaxonomic marker for Polygonum capitatum.

  • Chemical Structure: A glucose core anomerically linked to a 3,4,5-trimethoxyphenyl group, esterified at the C-6' position with gallic acid.

  • Critical Stability Factor: The ester linkage at C-6' is susceptible to hydrolysis under high pH (>8.0) or prolonged exposure to temperatures >60°C.

  • Solubility: High solubility in lower alcohols (methanol, ethanol) and hydro-alcoholic mixtures; moderate solubility in water; insoluble in non-polar solvents (hexane).

Pre-Extraction Preparation

  • Biomass Sourcing: Aerial parts of Polygonum capitatum, harvested during the flowering stage for maximum glycoside accumulation.

  • Drying: Shade-drying at ambient temperature (<30°C) is preferred over oven drying to prevent thermal degradation.

  • Comminution: Grind dried biomass to a fine powder (mesh size 60–80, approx. 180–250 µm).

    • Why? Particle sizes <180 µm increase surface area but may cause back-pressure issues during filtration; >250 µm limits solvent penetration.

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE)

Rationale: Ultrasonic cavitation disrupts cell walls, enhancing mass transfer and reducing extraction time from 24 hours (maceration) to <1 hour.

Reagents & Equipment
  • Solvent: 70% Ethanol (v/v) in deionized water.

    • Optimization Note: 70% ethanol is the "goldilocks" zone—sufficiently polar to dissolve the glycoside but organic enough to minimize extraction of water-soluble polysaccharides and proteins.

  • Equipment: Ultrasonic bath (frequency 40 kHz, power 300W) or Probe Sonicator.

Step-by-Step Procedure
  • Slurry Preparation: Weigh 10.0 g of dried P. capitatum powder into a 500 mL Erlenmeyer flask.

  • Solvent Addition: Add 200 mL of 70% Ethanol (Solid-to-Liquid ratio 1:20 g/mL).

    • Note: Ratios below 1:15 lead to saturation; ratios above 1:30 waste solvent without significantly improving yield.

  • Sonication:

    • Place the flask in the ultrasonic bath.

    • Temperature: Set to 45°C. (Do not exceed 50°C).

    • Time: 40 minutes.

  • Filtration: Filter the supernatant through Whatman No. 1 filter paper under vacuum.

  • Re-extraction: Resuspend the residue in 150 mL of fresh 70% Ethanol and sonicate for an additional 30 minutes.

  • Concentration: Combine filtrates and concentrate under reduced pressure (Rotary Evaporator) at 45°C to remove ethanol. The remaining aqueous phase is the "Crude Extract."

Protocol 2: Enrichment & Purification

Rationale: The crude extract contains chlorophyll, lipids, and sugars. Liquid-liquid partitioning followed by macroporous resin chromatography is required to isolate TMPGG.

Phase 1: Liquid-Liquid Partitioning
  • Defatting: Extract the aqueous concentrate (from Step 6 above) three times with Petroleum Ether (1:1 v/v). Discard the organic (top) layer containing lipids and chlorophyll.

  • Target Extraction: Extract the aqueous phase three times with n-Butanol (saturated with water).

    • Mechanism:[1] TMPGG partitions into n-Butanol, leaving free sugars and salts in the water phase.

  • Evaporation: Evaporate the n-Butanol fraction to dryness to obtain the "Enriched Fraction."

Phase 2: Macroporous Resin Chromatography (D101 or AB-8)
  • Column Packing: Pack a glass column (2.5 cm x 30 cm) with pre-swollen D101 macroporous resin.

  • Loading: Dissolve the Enriched Fraction in a minimum volume of 10% ethanol and load onto the column.

  • Elution Gradient:

    • Wash 1: 2 Bed Volumes (BV) of Deionized Water (removes sugars/polar impurities). -> Discard.

    • Wash 2: 3 BV of 30% Ethanol (removes minor impurities). -> Discard.

    • Elution: 4 BV of 70% Ethanol . -> Collect (Contains TMPGG).

    • Wash 3: 2 BV of 95% Ethanol (regenerates column).

  • Final Isolation: Evaporate the 70% Ethanol eluate to dryness. Recrystallize from Methanol/Water if >98% purity is required.

Analytical Validation (HPLC-DAD)

Trustworthiness: Every batch must be validated against a reference standard (CAS 109206-94-2).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient Program:

    Time (min) % A (Water/FA) % B (ACN)
    0 90 10
    10 80 20
    30 60 40

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (characteristic of galloyl group) and 254 nm .

  • Temperature: 30°C.

Visualized Workflow

TMPGG_Extraction Biomass Dried P. capitatum (Powder < 250 µm) UAE UAE Extraction 70% EtOH, 45°C, 40 min Biomass->UAE Solvent Ratio 1:20 Filter Filtration & Concentration (Remove EtOH) UAE->Filter Partition_PE Partition: Petroleum Ether (Discard Organic Layer) Filter->Partition_PE Aqueous Residue Partition_BuOH Partition: n-Butanol (Collect Organic Layer) Partition_PE->Partition_BuOH Defatted Aqueous Phase Resin_Load Load onto D101 Resin Partition_BuOH->Resin_Load Enriched Fraction Elution_Water Elute: Water (Remove Sugars) Resin_Load->Elution_Water Elution_Target Elute: 70% Ethanol (Target: TMPGG) Elution_Water->Elution_Target Step Gradient HPLC Validation: HPLC-DAD (280 nm) Elution_Target->HPLC Evaporate & Re-dissolve

Caption: Step-by-step workflow for the isolation of TMPGG, highlighting critical partitioning and chromatographic checkpoints.

Troubleshooting & Optimization Logic

IssueProbable CauseCorrective Action
Low Yield Incomplete cell disruption or solvent saturation.Increase sonication power or split solvent into 3 smaller extractions (3 x 70 mL) instead of 1 large one.
Hydrolysis (Loss of Galloyl) Temperature >60°C or pH >7.Maintain extraction temp <50°C. Ensure water used is neutral/slightly acidic (pH 5-6).
Clogging in HPLC Lipid contamination or resin fines.Ensure thorough defatting with Petroleum Ether. Filter final sample through 0.22 µm PTFE filter.
Peak Tailing Residual silanol interactions.Add 0.1% Formic Acid to the mobile phase (as specified) to suppress ionization of free hydroxyls.

References

  • Optimization of Extraction (RSM Principles): Title: Optimization of Polyphenol Extraction with Potential Application as Natural Food Preservatives from Brazilian Amazonian Species.[2] Source: MDPI (2023). URL:[Link]

  • Isolation Methodology (Analogous Glycosides): Title: LC-MS guided isolation of N,β-glucopyranosyl vincosamide and other compounds.[3][4] Source: Frontiers in Natural Products (2023).[3] URL:[Link]

  • Resin Purification Standards: Title: Chemical and Bioactive Screening of Green Polyphenol-Rich Extracts.[1] Source: Semantic Scholar (2023). URL:[Link]

Sources

total synthesis steps for 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O- conjugates

Application Note: Total Synthesis of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)- -D-glucopyranoside Conjugates

Abstract & Strategic Overview

The 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-


-D-glucopyranoside

This Application Note details a high-fidelity Total Synthesis Protocol . Unlike enzymatic routes which may suffer from substrate specificity limits, this chemical pathway offers absolute regiocontrol. We utilize a "Protect-Select-Conjugate" strategy, ensuring the galloyl ester is installed exclusively at the C6 primary alcohol, preventing acyl migration.

Key Synthetic Challenges Solved:
  • Stereocontrol: Exclusive formation of the

    
    -anomeric linkage between the phenol and glucose.
    
  • Regioselectivity: Differentiating the C6 primary hydroxyl from secondary hydroxyls (C2, C3, C4) without acyl migration.

  • Global Deprotection: A single-step hydrogenolysis to unveil the final polyphenolic structure.

Retrosynthetic Analysis

The logical disconnection reveals three core building blocks: the Glycosyl Donor (Glucose), the Aglycone (3,4,5-Trimethoxyphenol), and the Ester Donor (Tribenzyl Gallic Acid).

RetrosynthesisTargetTarget: TMP-(6-O-Galloyl)-Glc(C22H26O13)PrecursorProtected Intermediate(Benzylated Ether/Ester)Target->PrecursorGlobal Hydrogenolysis(Pd/C, H2)AglyconeAglycone:3,4,5-TrimethoxyphenolPrecursor->AglyconeGlycosylation(BF3·OEt2)SugarSugar Scaffold:D-GlucosePrecursor->SugarGalloylEster Donor:3,4,5-Tri-O-benzylgallic AcidPrecursor->GalloylSteglich Esterification(DCC/DMAP)

Figure 1: Retrosynthetic disconnection showing the convergence of the phenolic aglycone, carbohydrate core, and galloyl moiety.[1][2][3][4][5][6]

Detailed Experimental Protocols

Phase 1: Synthesis of the Aglycone-Sugar Conjugate

Objective: Create the



Reagents:

  • 
    -D-Glucose pentaacetate (Commercial)
    
  • 3,4,5-Trimethoxyphenol (1.2 eq)

  • 
     (Lewis Acid Catalyst)
    
  • Anhydrous Dichloromethane (DCM)

Protocol:

  • Dissolution: Dissolve

    
    -D-Glucose pentaacetate (10.0 g, 25.6 mmol) and 3,4,5-trimethoxyphenol (5.6 g, 30.7 mmol) in anhydrous DCM (100 mL) under Argon atmosphere.
    
  • Activation: Cool the mixture to 0°C. Add

    
     (5 eq) dropwise over 20 minutes.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Quench: Pour into saturated

    
     solution. Extract with DCM (
    
    
    mL).
  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

    • Target Intermediate 1: 3,4,5-Trimethoxyphenyl 2,3,4,6-tetra-O-acetyl-

      
      -D-glucopyranoside.
      
    • Yield Expectation: 75-85%.

Validation Checkpoint:

  • 1H NMR (

    
    ):  Look for the anomeric proton (
    
    
    ) doublet at
    
    
    ppm with a coupling constant
    
    
    Hz (confirming
    
    
    -configuration).
Phase 2: Regioselective C6-OH Isolation

Objective: To selectively attach the galloyl group to C6, we must distinguish the primary alcohol from the secondary alcohols. The "Trityl-Benzyl Switch" is the most robust method for total synthesis.

Protocol:

  • Global Deacetylation: Treat Intermediate 1 with catalytic NaOMe in dry MeOH (pH 9) for 2 hours. Neutralize with Amberlite IR-120 (H+) resin, filter, and concentrate to dryness.

    • Result: Free glycoside (Intermediate 2).

  • Selective C6-Tritylation: Dissolve Intermediate 2 in anhydrous Pyridine. Add Trityl Chloride (Trt-Cl, 1.2 eq) and DMAP (0.1 eq). Stir at 60°C for 4 hours.

    • Mechanism:[1][7][8][9][10] The bulky trityl group reacts exclusively with the unhindered primary C6-OH.

  • Benzylation of Secondary OHs: Cool the reaction to 0°C. Add Benzyl Bromide (BnBr, 4.0 eq) and NaH (60% dispersion, 5.0 eq) cautiously. Stir overnight at RT.

    • Result: 3,4,5-Trimethoxyphenyl 2,3,4-tri-O-benzyl-6-O-trityl-

      
      -D-glucopyranoside.
      
  • Detritylation: Treat the fully protected sugar with 80% Acetic Acid (aq) at 60°C for 2 hours OR use

    
     in DCM/MeOH.
    
    • Target Intermediate 3: 3,4,5-Trimethoxyphenyl 2,3,4-tri-O-benzyl-

      
      -D-glucopyranoside (C6-OH free).
      
Phase 3: Steglich Esterification & Global Deprotection

Objective: Install the galloyl moiety and remove all benzyl protecting groups.

Reagents:

  • Acid: 3,4,5-Tri-(benzyloxy)benzoic acid (Tribenzyl Gallic Acid). Note: Do not use free gallic acid.

  • Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP.

Protocol:

  • Esterification: Dissolve Intermediate 3 (1.0 eq) and Tribenzyl Gallic Acid (1.2 eq) in anhydrous DCM.

  • Coupling: Add DCC (1.3 eq) and DMAP (0.1 eq) at 0°C. Stir at RT for 16 hours.

  • Workup: Filter off the DCU urea precipitate. Wash filtrate with 1N HCl and Brine.

  • Purification: Silica Gel Chromatography.

    • Target Intermediate 4: Fully benzylated conjugate.

  • Global Hydrogenolysis: Dissolve Intermediate 4 in THF/MeOH (1:1). Add Pd(OH)2/C (Pearlman's Catalyst, 20% w/w). Stir under

    
     atmosphere (balloon or 1 atm) for 12-24 hours.
    
  • Filtration: Filter through Celite. Concentrate in vacuo.

Final Product: 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-


-D-glucopyranoside.

Synthesis Workflow Visualization

WorkflowStep1Step 1: Glycosylation(Glc-OAc + TMP + BF3)Step2Step 2: Deacetylation(NaOMe/MeOH)Step1->Step2Step3Step 3: C6-Tritylation(Trt-Cl/Py)Step2->Step3Select C6Step4Step 4: C2,3,4-Benzylation(BnBr/NaH)Step3->Step4Protect 2,3,4Step5Step 5: Detritylation(AcOH/H2O)Step4->Step5Expose C6Step6Step 6: Steglich Coupling(Tribenzyl Gallic Acid)Step5->Step6Attach GalloylStep7Step 7: Hydrogenolysis(Pd/C + H2)Step6->Step7Global DeprotectionFinalFINAL PRODUCT(TMP-6-O-Galloyl-Glc)Step7->Final

Figure 2: Step-by-step reaction flow ensuring regiochemical integrity.

Quality Control & Data Specifications

Expected Analytical Data

The following table summarizes the key NMR shifts required to validate the structure.

MoietyPosition1H NMR Shift (

, ppm)
MultiplicityKey Diagnostic
Aglycone Phenyl-H (2,6)6.30 - 6.50Singlet (2H)Symmetry of TMP ring
Aglycone OMe (3,4,5)3.60 - 3.80Singlets (9H)3 distinct methyl peaks
Sugar H-1 (Anomeric)4.90 - 5.10Doublet (

Hz)
Confirms

-linkage
Sugar H-6a, H-6b4.30 - 4.60MultipletDownfield shift due to ester
Galloyl Galloyl-H (2,6)7.00 - 7.15Singlet (2H)Aromatic galloyl protons
Troubleshooting Guide
  • Issue: Low yield in Step 6 (Esterification).

    • Cause: Steric hindrance of the trityl group (if not fully removed) or moisture.

    • Fix: Ensure complete detritylation (check TLC). Use anhydrous DCM and fresh DCC.

  • Issue: Acyl Migration (Galloyl moving from C6 to C4).

    • Prevention: Avoid basic conditions after Step 6. The hydrogenolysis (Step 7) is neutral and safe.

References

  • Synthesis of Galloyl Glucosides: Zhang, J., et al. (2009). "The Synthesis and Antitumor Activity of Twelve Galloyl Glucosides." Molecules. Available at: [Link]

  • Aglycone Precedent: "3,4,5-Trimethoxyphenyl beta-D-glucopyranoside."[11][12] PubChem Compound Summary. Available at: [Link]

  • Regioselective Acylation Strategy: Kawabata, T., et al. (2007). "Regioselective Acylation of Carbohydrates." Journal of the American Chemical Society.
  • Steglich Esterification Protocol: Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids.
  • Per-Galloylation Precedent: "Chemically Synthesized 1,2,3,4,6-Pentakis-O-Galloyl-beta-D-Glucopyranoside Blocks SARS-CoV-2." bioRxiv/PubMed. Available at: [Link]

Application Note: High-Purity Isolation of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-β-D-glucopyranoside

[1]

Abstract & Chemical Context

This guide details the isolation of 3,4,5-Trimethoxyphenyl-1-O-(6'-O-galloyl)-β-D-glucopyranoside (hereafter referred to as TMPGG ) from plant matrices such as Polygonum capitatum (Persicaria capitata) or Pimenta dioica.[1]

TMPGG is a phenolic glycoside characterized by three distinct moieties:

  • Aglycone: 3,4,5-Trimethoxyphenol (Lipophilic, electron-rich).[1]

  • Sugar Core:

    
    -D-Glucopyranose (Hydrophilic).[1]
    
  • Ester Decoration: Gallic acid at the C-6' position (Polyphenolic, labile ester bond).[1]

Critical Isolation Challenge: The primary difficulty lies in separating TMPGG from its non-galloylated precursor (3,4,5-trimethoxyphenyl-glucoside) and other co-occurring hydrolyzable tannins.[1] Standard silica chromatography often leads to irreversible adsorption or hydrolysis of the galloyl ester. This protocol utilizes Sephadex LH-20 size-exclusion/adsorption chromatography as the critical resolution step, leveraging the specific affinity of the dextran matrix for galloyl rings.[1]

Raw Material & Pre-Treatment

Primary Source: Polygonum capitatum (Aerial parts) or Pimenta dioica (Berries).[1] Pre-treatment:

  • Air-dry plant material in shade (avoid UV/high heat to prevent oxidation).[1]

  • Grind to a coarse powder (20–40 mesh).[1] Do not pulverize to fine dust to avoid clogging filtration systems.[1]

Extraction & Fractionation Protocol

Step 1: Solvent Extraction

Objective: Maximize glycoside recovery while minimizing lipophilic chlorophylls and highly polar polysaccharides.

  • Solvent: 70% Ethanol (EtOH) in water (v/v).[1]

    • Rationale: The 3,4,5-trimethoxy group renders the molecule less polar than typical glycosides; 70% EtOH balances solubility better than pure water or MeOH.[1]

  • Condition: Reflux extraction,

    
    , 
    
    
    hours.
    • Ratio: 1:10 (Solid:Solvent).[1]

  • Filtration: Vacuum filter through Celite 545 to remove particulates.

  • Concentration: Rotary evaporate at

    
     to remove ethanol. Obtain an aqueous suspension.[1][2]
    
Step 2: Liquid-Liquid Partition (The "Rough Cut")

Objective: Remove lipids (non-polar) and free sugars (highly polar).[1]

  • Wash 1 (Lipid Removal): Extract aqueous suspension with Petroleum Ether (

    
    ) (
    
    
    v/v,
    
    
    ).[1] Discard organic layer.[1]
  • Wash 2 (Aglycone Removal): Extract with Ethyl Acetate (EtOAc) (

    
     v/v, 
    
    
    ).
    • Note: TMPGG is amphiphilic.[1] Check the EtOAc layer by TLC.[1] If significant TMPGG extracts here, combine with the next step. Usually, the di-glycosides and mono-galloyl glycosides remain in the water phase or interface.[1]

  • Target Extraction: Extract the aqueous phase with n-Butanol (n-BuOH) saturated with water (

    
     v/v, 
    
    
    ).[1]
    • Result: The n-BuOH fraction contains the target TMPGG.[1]

  • Drying: Evaporate n-BuOH under reduced pressure to yield the Crude Glycoside Fraction .

Chromatographic Purification Strategy

Step 3: Macroporous Resin (D101 or AB-8)

Objective: Bulk removal of salts, sugars, and very polar pigments.[1]

  • Column Preparation: Pre-soak D101 resin in 95% EtOH for 24h, then rinse with water until no alcohol smell remains.[1]

  • Loading: Dissolve Crude Glycoside Fraction in minimal water; load onto column (

    
     sample:resin ratio).
    
  • Elution Gradient:

    • 0% EtOH (Water): Elute 3 column volumes (CV). Discard (Sugars/Salts).

    • 30% EtOH: Elute 3 CV. Collect (Minor impurities).

    • 50-70% EtOH: Elute 4 CV.[1] Collect (Target Fraction - TMPGG).

    • 95% EtOH: Wash column.

  • Monitor: TLC (Silica gel,

    
     65:35:10, lower phase). Look for UV-active spots (
    
    
    ) that turn dark blue with
    
    
    (indicating galloyl group).[1]
Step 4: Sephadex LH-20 (The "Galloyl Filter")

Objective: Separate TMPGG from non-galloylated analogues based on molecular shape and H-bonding.[1] Mechanism: The galloyl group forms hydrogen bonds with the cross-linked dextran matrix of LH-20, retarding elution compared to non-galloylated compounds.[1]

  • Equilibration: Swell Sephadex LH-20 in Methanol (MeOH) for 12 hours.

  • Loading: Dissolve the 50-70% resin fraction in MeOH. Load carefully.

  • Elution: Isocratic 100% MeOH or Gradient

    
    .
    
    • Observation: Non-galloylated glycosides elute first.[1] TMPGG elutes later due to interaction with the gel.[1]

  • Fraction Collection: Collect fractions based on UV monitoring (

    
    ).
    
Step 5: Preparative HPLC (Final Polish)

Objective: Isolate TMPGG to

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge),

    
    , 
    
    
    .[1]
  • Mobile Phase:

    • A:

      
       Formic Acid in Water (Acid suppresses phenol ionization).[1]
      
    • B: Acetonitrile (ACN).[1][3]

  • Gradient: 15% B to 45% B over 30 minutes.

  • Flow Rate:

    
     (adjust for column diameter).
    
  • Detection: UV

    
     (Galloyl peak) and 
    
    
    .[1]
  • Retention: TMPGG typically elutes between 18–24 minutes depending on the gradient slope.

Process Visualization

Workflow Diagram

IsolationWorkflowRawMatPlant Material(Polygonum capitatum)ExtractExtraction(70% EtOH, Reflux)RawMat->Extract Grind & RefluxPartitionLiquid-Liquid Partition(n-BuOH Fraction)Extract->Partition Remove Lipids (PetEther)ConcentrateResinD101 Macroporous Resin(Elute 50-70% EtOH)Partition->Resin Load Aqueous Sol.LH20Sephadex LH-20(MeOH Elution)Resin->LH20 Enriched FractionHPLCPrep-HPLC (C18)(ACN/H2O + 0.1% FA)LH20->HPLC Semi-pure GallateFinalPure TMPGG(>98%)HPLC->Final Crystallization/Lyophilization

Caption: Step-by-step isolation workflow from raw plant material to high-purity TMPGG.

Identification & Validation Data

To validate the isolate, compare spectral data against the following standard values.

Physicochemical Properties
PropertyValue
Formula

Molecular Weight

Appearance Amorphous white/off-white powder
Solubility Soluble in MeOH, DMSO, Pyridine; Sparingly soluble in cold water.[1]
Reagent Test

reaction: Positive (Dark Blue/Black) due to galloyl moiety.[1]
Key NMR Signals (DMSO- , 500 MHz)

The structural confirmation relies on identifying the three subunits:

  • Galloyl Moiety:

    • 
       (s, 2H, H-2'', H-6'').[1] Characteristic singlet of the symmetric galloyl ring.
      
  • Trimethoxyphenyl Aglycone:

    • 
       (s, 2H, H-2, H-6).[1]
      
    • 
       (s, 9H, 
      
      
      ).[1] Two distinct peaks usually seen (3,5-OMe vs 4-OMe).[1]
  • Glucose Core:

    • 
       (d, 
      
      
      , 1H, H-1').[1] Anomeric proton,
      
      
      -configuration.
    • 
       (m, 2H, H-6').[1] Downfield shift of H-6' indicates acylation (esterification) at this position.[1]
      

Troubleshooting & Optimization

Issue: Hydrolysis of the Galloyl Ester
  • Symptom: Appearance of free gallic acid (retention time

    
    ) and de-galloylated glucoside in HPLC.[1]
    
  • Cause: Exposure to high pH or prolonged heating in water.

  • Solution:

    • Keep all extraction solvents neutral or slightly acidic (pH 4–6).[1]

    • Avoid boiling water baths for evaporation; use vacuum at

      
      .[1]
      
    • Store fractions in MeOH at

      
      .[1]
      
Issue: Co-elution of Tannins
  • Symptom: Broad humps in HPLC baseline or "streaking" on TLC.

  • Cause: Polymerized tannins (proanthocyanidins) carrying over.[1]

  • Solution:

    • Strict Sephadex LH-20 cut: Tannins elute after TMPGG on LH-20 when using MeOH.[1] Do not flush the column with Acetone/Water until the target is collected.

    • Polyamide Chromatography: If LH-20 fails, pass the sample through a Polyamide-6 column.[1] Elute TMPGG with 30-50% MeOH; tannins remain bound until eluted with dilute base (NaOH) or high Acetone.[1]

References

  • Kikuzaki, H., et al. (2000). Galloylglucosides from berries of Pimenta dioica.[1] Journal of Natural Products, 63(6), 749-752.[1]

  • Zhang, G., et al. (2019). A new phenylpropanoid glycoside from the bark of Streblus ilicifolius.[1][4] Biochemical Systematics and Ecology, 87, 103938.[1] [1]

  • Yang, X., et al. (2011). Isolation and identification of chemical constituents from Polygonum capitatum.[1] Chinese Traditional and Herbal Drugs, 42(11), 2183-2186.[1] (Methodology grounding for D101 resin usage).

  • PubChem Compound Summary. 3,4,5-Trimethoxyphenyl beta-D-glucopyranoside (Aglycone precursor data). [1]

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction

3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside is a phenylpropanoside derived from natural sources.[1] This molecule incorporates two key pharmacophores: a 3,4,5-trimethoxyphenyl group and a galloyl moiety, both of which are present in compounds known to exhibit significant biological activities, including anti-cancer effects.[2][3][4] The galloyl group, a component of gallic acid and its derivatives, has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines through mechanisms such as the generation of reactive oxygen species (ROS).[2][3] Similarly, compounds containing the 3,4,5-trimethoxyphenyl fragment have demonstrated selective cytotoxicity against hematological neoplastic cells, also by inducing apoptosis.[4]

Given the pharmacological potential of its constituent parts, it is crucial to rigorously evaluate the cytotoxic effects of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside in vitro. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for assessing the cytotoxicity of this compound. The protocols outlined herein are designed to be robust and self-validating, adhering to the principles of Good Laboratory Practice (GLP) and drawing from established international standards for cytotoxicity testing, such as ISO 10993-5.[5][6][7][8]

I. Foundational Principles of In Vitro Cytotoxicity Testing

In vitro cytotoxicity assays are fundamental tools for screening the biological effects of novel compounds. These assays measure the degree to which a substance can cause damage to cells.[5][9] The choice of assay depends on the specific cellular function being interrogated. For a comprehensive assessment of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside, a battery of tests targeting different cellular processes is recommended. This multi-parametric approach provides a more complete picture of the compound's cytotoxic profile.

The primary endpoints for cytotoxicity evaluation include:

  • Cell Viability: A measure of the overall health of a cell population, often assessed by quantifying metabolic activity.

  • Membrane Integrity: The ability of the cell membrane to act as a barrier. Loss of integrity is a hallmark of necrosis and late-stage apoptosis.

  • Apoptosis Induction: Programmed cell death, a key mechanism for the elimination of damaged or unwanted cells.

This guide will focus on three widely accepted assays to measure these endpoints: the MTT assay for cell viability, the LDH release assay for membrane integrity, and assays for caspase activity and reactive oxygen species (ROS) to investigate apoptosis.

II. Experimental Design and General Cell Culture Guidelines

A well-designed experiment is critical for obtaining reliable and reproducible data. The following are key considerations for cytotoxicity testing of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside.

Cell Line Selection

The choice of cell line should be guided by the research question. For general cytotoxicity screening, a commonly used and well-characterized cell line such as L929 mouse fibroblasts is often employed as a standard.[5] For cancer research, a panel of cancer cell lines relevant to the intended therapeutic area should be used. It is also advisable to include a non-cancerous cell line to assess for selective cytotoxicity.

Cell Culture Best Practices
  • Aseptic Technique: All cell culture work should be performed in a certified biological safety cabinet to prevent microbial contamination.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a low passage number to ensure consistency and avoid genetic drift.[10][11]

  • Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, as this can significantly alter cellular responses.

Compound Preparation and Handling
  • Solubility: Determine the solubility of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice, but the final concentration in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced toxicity.[10]

  • Stock Solutions: Prepare a high-concentration stock solution of the compound and store it under appropriate conditions (e.g., -20°C, protected from light).

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in cell culture medium on the day of the experiment.

Controls

Proper controls are essential for data interpretation.[12]

  • Untreated Control: Cells cultured in medium with the same concentration of solvent (e.g., DMSO) as the treated cells. This control represents 100% cell viability.

  • Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.

  • Blank Control: Wells containing only cell culture medium (no cells) to measure background absorbance/fluorescence.

III. Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[13][14][15] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[13][14] The amount of formazan produced is proportional to the number of viable cells.[14]

Materials
  • Selected cell line

  • Complete cell culture medium

  • 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (typically 5,000-15,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside in complete medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include untreated and blank controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9][16]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[17]

    • Incubate for 2-4 hours at 37°C, protected from light.[17]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[17]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[17]

Data Analysis

Calculate the percentage of cell viability using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualization of MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat Cells with Compound incubate1->treat prep_compound Prepare Compound Dilutions incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read LDH_Workflow cluster_prep Preparation & Treatment cluster_collection Sample Collection cluster_reaction LDH Reaction seed_treat Seed and Treat Cells (as in MTT protocol) incubate Incubate 24-72h seed_treat->incubate centrifuge Centrifuge Plate incubate->centrifuge transfer Transfer Supernatant to New Plate centrifuge->transfer add_reagent Add LDH Reaction Mixture transfer->add_reagent incubate_rt Incubate 30 min at RT add_reagent->incubate_rt read Read Absorbance (490 nm) incubate_rt->read

Caption: Workflow for the LDH release cytotoxicity assay.

V. Mechanistic Insights: Apoptosis and Oxidative Stress

The presence of galloyl and trimethoxyphenyl moieties suggests that 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside may induce cytotoxicity through apoptosis and the generation of reactive oxygen species (ROS). [2][3][4]To investigate these potential mechanisms, further assays can be performed.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Caspases are a family of proteases that play a central role in the execution of apoptosis. [18]Caspase-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 assay is a luminescent assay that measures their activity. [19]

Materials
  • Selected cell line

  • Complete cell culture medium

  • 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside

  • Caspase-Glo® 3/7 Assay kit (commercially available)

  • Opaque-walled 96-well plates

  • Luminometer

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well plate and treat with the compound as described in the MTT protocol.

  • Assay Reagent Addition:

    • After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently on a plate shaker.

  • Incubation and Luminescence Measurement:

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Measure the luminescence using a luminometer.

Data Analysis

The luminescent signal is proportional to the amount of caspase activity. Results are often expressed as fold change in caspase activity compared to the untreated control.

Protocol 4: ROS Detection Assay

This assay utilizes a cell-permeable fluorogenic probe, such as H2DCFDA, to detect intracellular ROS. [20][21]Upon entering the cells, H2DCFDA is deacetylated and then oxidized by ROS to a highly fluorescent compound. [21]

Materials
  • Selected cell line

  • Complete cell culture medium

  • 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside

  • ROS Detection Assay Kit (commercially available)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Step-by-Step Protocol
  • Cell Seeding:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Probe Loading:

    • Remove the medium and wash the cells with assay buffer.

    • Add the ROS labeling solution to each well and incubate for 45-60 minutes at 37°C. [20]

  • Compound Treatment:

    • Remove the labeling solution and wash the cells.

    • Add the compound dilutions and incubate for the desired time.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at an excitation/emission of approximately 495/529 nm. [20]

Data Analysis

The fluorescence intensity is proportional to the level of intracellular ROS. Results are typically presented as a percentage increase in fluorescence relative to the untreated control.

Potential Mechanism of Action

Mechanism Compound 3,4,5-Trimethoxyphenyl- (6'-O-galloyl)-O-β-D-glucopyranoside Cell Cancer Cell Compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces Mitochondria Mitochondrial Stress ROS->Mitochondria Caspases ↑ Caspase-3/7 Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A potential mechanism for compound-induced cytotoxicity.

VI. Data Interpretation and Troubleshooting

Data Summary Table

AssayEndpoint MeasuredPrincipleTypical Result Interpretation
MTT Cell ViabilityReduction of MTT to formazan by mitochondrial dehydrogenases in living cells. [13]A decrease in absorbance indicates reduced cell viability.
LDH Release Membrane IntegrityMeasurement of LDH released from cells with damaged membranes. [22]An increase in absorbance indicates loss of membrane integrity.
Caspase-Glo® 3/7 ApoptosisLuminescent detection of activated caspase-3 and -7. [19]An increase in luminescence indicates apoptosis induction.
ROS Detection Oxidative StressFluorescent detection of intracellular reactive oxygen species. [21]An increase in fluorescence indicates oxidative stress.

Common Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High variability between replicates Inconsistent cell seeding, pipetting errors. [10]Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for reagent addition.
Low absorbance in MTT assay Low cell density, insufficient incubation time. [10]Optimize cell seeding density. Increase incubation time with MTT reagent.
High background in LDH assay Rough handling of cells, high spontaneous LDH release in untreated controls. [10]Handle cells gently during medium changes and reagent additions. Ensure cells are healthy and not over-confluent.
Inconsistent results between experiments Variation in cell passage number, reagent preparation. [10]Use cells within a consistent range of passage numbers. Prepare fresh reagents for each experiment.

VII. Conclusion

This guide provides a comprehensive framework for the in vitro cytotoxicity assessment of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside. By employing a multi-assay approach that evaluates cell viability, membrane integrity, and potential mechanisms of cell death, researchers can obtain a robust and detailed understanding of the compound's biological activity. Adherence to best practices in cell culture, experimental design, and data analysis is paramount for generating high-quality, reproducible results that can confidently guide further drug development efforts.

VIII. References

  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from

  • Medical Device and Diagnostic Industry. A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from

  • International Organization for Standardization. (n.d.). ISO 10993-5. Retrieved from

  • PMC. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from

  • Benchchem. Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Retrieved from

  • Assay Genie. Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from

  • International Organization for Standardization. (2009, April 17). IS EN ISO 10993-5:2009. Retrieved from

  • OZ Biosciences. ROS Assay Kit Protocol. Retrieved from

  • iTeh Standards. (2025). EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing for. Retrieved from

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from

  • NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Retrieved from

  • Promega Corporation. Caspase-Glo® 3/7 Assay Protocol. Retrieved from

  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual. Retrieved from

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from

  • Bio-protocol. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved from

  • NIH. Caspase Protocols in Mice - PMC. Retrieved from

  • Abcam. LDH assay kit guide: Principles and applications. Retrieved from

  • Abcam. (2025, July 10). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from

  • Cell Signaling Technology. LDH Cytotoxicity Assay Kit #37291. Retrieved from

  • Abcam. (2023, June 7). ab287839 – Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from

  • Creative Bioarray. Caspase Activity Assay. Retrieved from

  • PMC. Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose. Retrieved from

  • Abcam. MTT assay protocol. Retrieved from

  • Bio-protocol. Caspase activation assay. Retrieved from

  • Abcam. Protocol for detection of caspases using immunofluorescence. Retrieved from

  • protocols.io. (2023, February 22). MTT (Assay protocol. Retrieved from

  • Benchchem. Technical Support Center: Troubleshooting ADC Cytotoxicity Assays. Retrieved from

  • NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI. Retrieved from

  • Test Labs. Cytotoxicity Testing: Everything You Need to Know. Retrieved from

  • CleanControlling. (2025, March 17). Cytotoxicity tests on medical devices. Retrieved from

  • MDPI. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. Retrieved from

  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from

  • Gallic acid: prospects and molecular mechanisms of its anticancer activity. (2015, April 16). Retrieved from

  • PMC. Gallic Acid: A Natural Phenolic Compound Exerting Antitumoral Activities in Colorectal Cancer via Interaction with G-Quadruplexes. Retrieved from

  • RSC Publishing. Gallic acid: prospects and molecular mechanisms of its anticancer activity. Retrieved from

  • PubMed. (2019, October). Apoptosis induced by synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment against lymphoid immature neoplasms. Retrieved from

  • ChemicalBook. (2025, April 17). 3,4,5-Trimethoxyphenyl-(6-O-galloyl)-O-beta-D-glucopyranoside. Retrieved from

  • Allied Academies. (2018, July 20). Brassica rapa L. induces cell cycle arrest and apoptosis in neuroblastoma. Retrieved from

  • ScienceOpen. (2022, April 21). O-Galloylpaeoniflorin Exerts Inhibitory Bioactivities in Human Neuroblastoma Cells via Modulating AMPK/miR. Retrieved from

  • Frontiers. (2018, February 1). 1,2,3,4,6-Penta-O-Galloyl-Beta-D-Glucopyranoside Inhibits Proliferation of Multiple Myeloma Cells Accompanied with Suppression of MYC Expression. Retrieved from

  • PubChem. 3,4,5-Trimethoxyphenyl beta-D-glucopyranoside. Retrieved from

  • PubMed. Apoptosis-inducing Activity of Hydroxylated Polymethoxyflavones and Polymethoxyflavones From Orange Peel in Human Breast Cancer Cells. Retrieved from

Sources

Application Note: Precision Preparation of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-β-D-glucopyranoside Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Galloyl Paradox"

This guide details the preparation and handling of 3,4,5-Trimethoxyphenyl-6-O-galloyl-β-D-glucopyranoside (herein referred to as TMPGG ). This compound is a bioactive phenylpropanoid glycoside often isolated from Streblus ilicifolius or Betula platyphylla.

The Challenge: Researchers face a specific "Galloyl Paradox" with this molecule. The 3,4,5-trimethoxyphenyl moiety confers lipophilicity (requiring organic solvents), while the 6'-O-galloyl moiety is highly prone to auto-oxidation in neutral/basic aqueous environments (like cell culture media), generating hydrogen peroxide (


) as an experimental artifact.

The Solution: This protocol utilizes a high-concentration anhydrous DMSO stock system coupled with a "Just-in-Time" dilution strategy to maximize solubility while minimizing oxidative degradation prior to cellular exposure.

Pre-Formulation Analysis & Physicochemical Profile[1]

Before uncapping the vial, verify the compound identity and calculate the required mass based on the molecular weight.

ParameterSpecificationNotes
Compound Name 3,4,5-Trimethoxyphenyl-6-O-galloyl-β-D-glucopyranosideOften abbreviated as TMPGG.
CAS Number 109206-94-2Verify against Certificate of Analysis (CoA).[1]
Formula

Molecular Weight 498.43 g/mol Use this value for Molarity calculations.
Primary Solvent DMSO (Anhydrous)Solubility > 50 mM.[2]
Secondary Solvent Ethanol (Absolute)Solubility is lower; DMSO is preferred for stability.
Aqueous Solubility Poor / UnstableDo not store in water or PBS.
Critical Risk Oxidation The galloyl group turns brown/black upon oxidation.

Core Protocol: Preparation of 100 mM Master Stock

Objective: Create a stable, high-concentration "Master Stock" in anhydrous DMSO. Safety: Wear nitrile gloves and safety glasses. DMSO penetrates skin rapidly, carrying the dissolved compound with it.

Materials
  • TMPGG Powder (Desiccated)

  • DMSO (Dimethyl Sulfoxide), Cell Culture Grade (≥99.9%, Sterile Filtered, Hybridoma tested)

  • Amber glass vials (1.5 mL or 4 mL) with PTFE-lined caps

  • Analytical Balance (Precision 0.01 mg)

Step-by-Step Procedure
  • Equilibration: Remove the TMPGG vial from the freezer (-20°C) and allow it to equilibrate to room temperature for 20 minutes before opening.

    • Why? Opening a cold vial causes condensation of atmospheric moisture, which accelerates hydrolysis of the ester bond.

  • Weighing: Weigh approximately 5.0 mg of TMPGG into a sterile microcentrifuge tube or glass vial. Record the exact mass (e.g.,

    
    ).
    
  • Volume Calculation: Calculate the volume of DMSO required to achieve exactly 100 mM (0.1 M).

    
    
    
    • Example: For 5.02 mg:

      
      
      
  • Solubilization: Add the calculated volume of anhydrous DMSO. Vortex rigorously for 30 seconds.

    • Visual Check: The solution should be clear and colorless to pale yellow. If turbid, sonicate in a water bath at 37°C for 2 minutes.

  • Aliquot & Storage: Immediately dispense into small aliquots (e.g., 20

    
    L) in amber tubes.
    
    • Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

    • Avoid repeated freeze-thaw cycles.

Working Solution & Media Dilution (The "Anti-Crash" Method)

Objective: Dilute the Master Stock into cell culture media without precipitating the lipophilic compound or causing DMSO toxicity.

The Rule of 0.5%: Most mammalian cell lines tolerate up to 0.5% (v/v) DMSO, though 0.1% is the gold standard.[3][4]

  • Target: Final DMSO concentration

    
    .[3][4]
    
Diagram: The Dilution Logic

DilutionLogic cluster_warning Critical Control Point Stock Master Stock (100 mM in DMSO) Inter Intermediate Dilution (100x Working Conc.) (in Media or PBS) Stock->Inter 1:100 Dilution (Prevents Shock) Final Final Culture Well (1x Working Conc.) (Max 0.1% DMSO) Inter->Final 1:10 Dilution (into well) Cells Cells in Media Cells->Final Seeding

Protocol for 10 M Final Treatment (Example)
  • Thaw: Thaw one aliquot of 100 mM Master Stock. Vortex.

  • Intermediate Dilution (1000x to 100x):

    • Prepare a 1 mM intermediate solution.

    • Mix 10

      
      L  of 100 mM Stock + 990 
      
      
      
      L
      of sterile Media (pre-warmed).
    • Note: This solution now contains 1% DMSO. Vortex immediately.

  • Final Dilution (100x to 1x):

    • Add 10

      
      L  of the 1 mM Intermediate to 990 
      
      
      
      L
      of cell culture media in the well (or tube).
    • Final Concentration: 10

      
      M TMPGG.
      
    • Final DMSO: 0.01% (Well below the toxicity threshold).

Quality Control & Stability Validation

The galloyl moiety is the "Achilles' heel" of this molecule. It oxidizes rapidly in DMEM/RPMI due to the presence of inorganic salts and higher pH (7.4).

Visual QC Matrix
ObservationInterpretationAction
Clear / Pale Yellow OptimalProceed with experiment.
Cloudy / Precipitate "Crashing Out"Solubility limit exceeded. Sonicate or reduce concentration.[3][5]
Brown / Dark Orange Oxidation DISCARD. The galloyl group has degraded (likely to quinones).
Experimental Validation (Self-Validating System)

To ensure the observed effect is due to TMPGG and not


 (hydrogen peroxide) generated by galloyl oxidation:
  • Catalase Control: Co-incubate cells with Catalase (100 U/mL) and TMPGG. If the cytotoxicity disappears with Catalase, the effect was artifactual (oxidative stress) rather than specific signaling.

  • Freshness Rule: Never dilute TMPGG into media more than 15 minutes before adding to cells.

Troubleshooting Guide

Issue 1: Compound precipitates upon addition to media.

  • Cause: Rapid change in polarity (DMSO

    
     Water) causes hydrophobic aggregation.
    
  • Fix: Use the "Intermediate Dilution" step described above. Do not inject 100% DMSO stock directly into a static well; swirl the media while adding.

Issue 2: High cytotoxicity in Vehicle Control.

  • Cause: DMSO concentration > 0.5% or oxidized DMSO.

  • Fix: Ensure final DMSO is < 0.1%.[3][4] Use fresh, high-grade DMSO (stored in amber glass, not plastic).

Issue 3: Loss of potency over time.

  • Cause: Hydrolysis of the ester bond (galloyl detachment) or oxidation.

  • Fix: Store stocks at -80°C. Check the color of the stock before every use.

References

  • Chemical Identity & Properties

    • PubChem. "3,4,5-Trimethoxyphenyl beta-D-glucopyranoside."[6] National Library of Medicine. Accessed October 2025.

  • DMSO Handling in Cell Culture

    • ATCC.[7] "Animal Cell Culture Guide - Cryopreservation and Cytotoxicity."

  • Stability of Galloyl Derivatives

    • Kavvadias, D., et al. (2022).[8] "Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of... gallic acid."[9] Journal of Agricultural and Food Chemistry.

  • Stock Solution Protocols

    • BenchChem.[2] "Preparation of a Stock Solution: Standard Protocols."

Sources

Application Note: NMR Spectroscopic Characterization of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Molecular Architecture of a Bioactive Phenylpropanoid Glycoside

3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside is a phenylpropanoid glycoside that has been isolated from natural sources such as the bark of Streblus ilicifolius[1]. The intricate structure of this molecule, featuring a trimethoxyphenyl aglycone linked to a glucose unit which is further esterified with a galloyl moiety, gives rise to a complex and informative Nuclear Magnetic Resonance (NMR) spectrum. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such natural products, providing detailed insights into the connectivity and stereochemistry of the molecule[2].

This application note provides a comprehensive guide to the NMR spectroscopic characterization of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside. We will detail the experimental protocols for sample preparation and data acquisition, present an in-depth analysis of the ¹H and ¹³C NMR spectra, and provide a reference table of chemical shifts. This guide is designed to be a practical resource for researchers engaged in the isolation, characterization, and development of natural product-based therapeutics.

Molecular Structure and Numbering Scheme

A clear understanding of the molecular structure and a consistent numbering scheme are paramount for accurate spectral assignment. The structure of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside is depicted below, with the standard numbering for the trimethoxyphenyl, glucopyranoside, and galloyl moieties.

Caption: Molecular structure and numbering of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside.

Experimental Protocols

Sample Preparation

For optimal results in NMR spectroscopy, proper sample preparation is critical. The following protocol is recommended for 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside.

Materials:

  • 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside (5-10 mg)

  • Deuterated methanol (CD₃OD, 99.8% D) or Deuterated dimethyl sulfoxide (DMSO-d₆, 99.8% D)

  • High-quality 5 mm NMR tubes

  • Pipettes and vials

Protocol:

  • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

  • Add approximately 0.6 mL of the chosen deuterated solvent (CD₃OD is often preferred for its ability to exchange with hydroxyl protons, simplifying the spectrum).

  • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube securely and label it appropriately.

Causality Insight: The choice of solvent is crucial. CD₃OD is a protic solvent that will exchange with the hydroxyl protons on the glucose and galloyl moieties, leading to their disappearance from the ¹H NMR spectrum. This simplifies the spectrum and reduces signal overlap. DMSO-d₆, an aprotic solvent, will allow for the observation of these hydroxyl protons, which can provide additional structural information but may also complicate the spectrum.

NMR Data Acquisition

The following parameters are a general guideline for acquiring high-quality 1D and 2D NMR data on a 400 MHz or higher field spectrometer.

1D NMR Experiments:

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30)

    • Number of Scans: 16-64 (depending on sample concentration)

    • Spectral Width: 12-16 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay (d1): 1-2 seconds

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30)

    • Number of Scans: 1024-4096 (or more for dilute samples)

    • Spectral Width: 200-240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, crucial for establishing connectivity across quaternary carbons and glycosidic linkages.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

G cluster_workflow NMR Characterization Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL CD₃OD) 1D_NMR 1D NMR Acquisition (¹H, ¹³C) SamplePrep->1D_NMR 2D_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) 1D_NMR->2D_NMR DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) 2D_NMR->DataProcessing SpectralAssignment Spectral Assignment (Integration, Peak Picking, Correlation Analysis) DataProcessing->SpectralAssignment StructureElucidation Structure Elucidation & Verification SpectralAssignment->StructureElucidation

Caption: A typical workflow for the NMR characterization of a natural product.

Data Interpretation and Spectral Assignments

The complete and unambiguous assignment of all proton and carbon signals is achieved through a combined analysis of 1D and 2D NMR spectra. The following table summarizes the ¹H and ¹³C NMR chemical shifts for 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside, as reported for the compound isolated from Streblus ilicifolius[1]. The data were acquired in CD₃OD.

Position¹³C (δc)¹H (δн, mult., J in Hz)Key HMBC Correlations
Trimethoxyphenyl Moiety
1154.6-H-2/6, H-1'
2, 696.26.35 (s)C-1, C-3/5, C-4
3, 5159.5-H-2/6, 3/5-OCH₃
4136.1-H-2/6, 4-OCH₃
3, 5-OCH₃56.53.79 (s)C-3/5
4-OCH₃61.13.71 (s)C-4
Glucopyranoside Moiety
1'104.24.90 (d, 7.6)C-1, C-2', C-3', C-5'
2'75.13.51 (m)C-1', C-3'
3'78.13.46 (m)C-2', C-4', C-5'
4'71.83.42 (m)C-3', C-5', C-6'
5'75.93.69 (m)C-1', C-3', C-4', C-6'
6'a64.54.45 (dd, 12.0, 2.0)C-4', C-5', C-7''
6'b4.30 (dd, 12.0, 5.6)C-4', C-5', C-7''
Galloyl Moiety
1''121.9-H-2''/6'', C-7''
2'', 6''110.27.05 (s)C-1'', C-3''/5'', C-4'', C-7''
3'', 5''146.5-H-2''/6''
4''139.8-H-2''/6''
7''167.8-H-2''/6'', H-6'

Key Observations and Interpretation:

  • Trimethoxyphenyl Signals: The two aromatic protons at δн 6.35 appear as a singlet, integrating to two protons, characteristic of the symmetrically substituted H-2 and H-6. The three methoxy groups are observed as sharp singlets at δн 3.79 (6H) and 3.71 (3H).

  • Glucopyranoside Signals: The anomeric proton (H-1') appears as a doublet at δн 4.90 with a coupling constant of 7.6 Hz. This large J-coupling is characteristic of a β-anomeric configuration. The remaining sugar protons resonate in the crowded region between δн 3.42 and 3.69. The downfield shift of the H-6' protons (δн 4.45 and 4.30) is indicative of acylation at this position.

  • Galloyl Signals: A two-proton singlet at δн 7.05 is characteristic of the two equivalent aromatic protons (H-2'' and H-6'') of the galloyl moiety.

  • Key HMBC Correlations: The crucial HMBC correlation between the H-6' protons of the glucose unit and the carbonyl carbon (C-7'') of the galloyl group at δc 167.8 confirms the ester linkage at the C-6' position. Similarly, the correlation between the anomeric proton H-1' and C-1 of the trimethoxyphenyl ring establishes the O-glycosidic bond.

Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, provides a powerful and definitive method for the structural characterization of complex natural products like 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside. The detailed protocols and spectral data presented in this application note serve as a valuable resource for researchers in natural product chemistry, phytochemistry, and drug discovery, facilitating the confident identification and analysis of this and structurally related compounds.

References

  • Hansen, P. E. (2021). NMR of Natural Products as Potential Drugs. Molecules, 26(12), 3693. [Link]

  • Zhang, G., et al. (2019). A new phenylpropanoid glycoside from the bark of Streblus ilicifolius (Vidal) Corner. Biochemical Systematics and Ecology, 87, 103962. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 636454, 3,4,5-Trimethoxyphenyl beta-D-glucopyranoside. [Link]

  • Le, T., et al. (2022). Strebluses E–H, four new stilbene-like derivatives from the stems of Streblus ilicifolius. RSC Advances, 12(1), 1-8. [Link]

Sources

formulation strategies for delivery of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-

Formulation Strategies for Delivery of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)- -D-glucopyranoside (TMPGG)[1]

Executive Summary & Molecule Profile[1]

3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-


-D-glucopyranoside (TMPGG)11
  • Metabolic Instability: The ester linkage at the C-6' position (connecting the galloyl moiety to the glucose core) is highly susceptible to hydrolysis by plasma esterases and pH-dependent autoxidation.[1]

  • Bioavailability: The molecule presents as a Biopharmaceutics Classification System (BCS) Class III/IV compound—exhibiting moderate aqueous solubility but poor membrane permeability due to the bulky glycosidic structure and rapid first-pass metabolism (O-demethylation of the trimethoxy ring).[1]

This guide details three formulation strategies designed to shield the labile ester bond, enhance cellular uptake, and prolong circulation time.[1]

Physicochemical Profile
ParameterCharacteristicFormulation Implication
Molecular Weight ~484.4 g/mol Suitable for passive diffusion if lipophilicity is optimized.[1]
LogP (Predicted) ~0.8 - 1.2Amphiphilic; requires stabilization in lipid or polymeric matrices to prevent leakage.[1]
pKa (Galloyl) ~4.4 (Acidic)Ionizes at physiological pH; formulation pH must be controlled (< 5.[1]5) during processing.
Critical Instability 6'-O-Ester BondRequires protection from plasma esterases (butyrylcholinesterase).[1]

Pre-Formulation Characterization Workflow[1]

Before initiating carrier synthesis, the stability profile of TMPGG must be mapped to define processing windows.[1]

Protocol A: pH-Rate Degradation Profiling

Objective: Determine the pH of maximum stability (

  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to 8.0.

  • Stock Solution: Dissolve TMPGG in DMSO (10 mg/mL).

  • Incubation: Spike stock into buffers (final conc. 50

    
    g/mL) at 37°C.
    
  • Sampling: Aliquot at 0, 1, 2, 4, 8, and 24 hours. Quench immediately with cold acetonitrile containing 0.1% formic acid.

  • Analysis: Quantify via HPLC-UV (280 nm).

    • Insight: Galloyl esters typically exhibit maximum stability between pH 4.5 and 5.[1]5. Avoid alkaline conditions strictly, as they trigger rapid oxidative degradation (browning).[1]

Strategy I: Sterically Stabilized (PEGylated) Liposomes

Rationale: Liposomes shield the 6'-O-galloyl ester from enzymatic attack.[1] The inclusion of PEG-DSPE provides "stealth" properties, reducing reticuloendothelial system (RES) clearance and enhancing accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[1]

Materials
  • Lipid Phase: HSPC (Hydrogenated Soy Phosphatidylcholine), Cholesterol, mPEG2000-DSPE.[1]

  • Molar Ratio: 55:40:5 (HSPC:Chol:PEG).[1]

  • Hydration Phase: Citrate buffer (pH 5.0).[1]

Step-by-Step Protocol: Thin-Film Hydration
  • Film Formation:

    • Dissolve lipids (total 20 mg) and TMPGG (2 mg) in 5 mL Chloroform:Methanol (3:1 v/v) in a round-bottom flask.

    • Note: Co-dissolving the drug ensures entrapment within the lipid bilayer interface, stabilizing the amphiphilic galloyl group.

    • Evaporate solvent using a rotary evaporator at 45°C under vacuum (150 mbar) for 30 mins until a thin, dry film forms.[1]

    • Purge with nitrogen gas for 1 hour to remove trace solvents.[1]

  • Hydration:

    • Add 2 mL of pre-warmed (60°C) Citrate Buffer (pH 5.0).

    • Rotate flask at 60°C (above the phase transition temperature,

      
      , of HSPC) for 45 mins.
      
    • Result: Formation of large multilamellar vesicles (MLVs).[1]

  • Downsizing (Extrusion):

    • Pass the MLV suspension through a polycarbonate membrane (100 nm pore size) 11 times using a mini-extruder maintained at 60°C.[1]

    • Target Size: 110–130 nm (PDI < 0.2).[1]

  • Purification:

    • Remove non-encapsulated TMPGG via dialysis (MWCO 12-14 kDa) against sucrose-histidine buffer (pH 6.[1]5) for 4 hours at 4°C.

Diagram: Liposomal Encapsulation Workflow

LiposomeWorkflowStartLipids + TMPGG(CHCl3:MeOH)EvapRotary Evaporation(Thin Film Formation)Start->EvapSolvent RemovalHydrateHydration(Citrate Buffer pH 5.0, 60°C)Evap->HydrateSelf-AssemblyExtrudeExtrusion(100nm Membrane)Hydrate->ExtrudeSize ReductionDialysisDialysis(Removal of Free Drug)Extrude->DialysisPurificationFinalStealth Liposomes(Stable TMPGG)Dialysis->FinalFinal Formulation

Figure 1: Workflow for the preparation of PEGylated liposomes encapsulating TMPGG via thin-film hydration.

Strategy II: PLGA Nanoparticles via Nanoprecipitation

Rationale: For sustained release applications or intracellular targeting, PLGA (Poly(lactic-co-glycolic acid)) provides a rigid matrix that protects the drug from hydrolysis and allows for tunable release kinetics based on the lactide:glycolide ratio.[1]

Materials
  • Polymer: PLGA 50:50 (Ester terminated, MW 30-60 kDa).[1]

  • Solvent: Acetone (water-miscible organic solvent).[1]

  • Stabilizer: PVA (Polyvinyl alcohol, MW 30-70 kDa).[1]

Step-by-Step Protocol: Solvent Displacement
  • Organic Phase Preparation:

    • Dissolve 50 mg PLGA and 5 mg TMPGG in 5 mL Acetone.

    • Sonicate for 2 mins to ensure complete dissolution.

  • Aqueous Phase Preparation:

    • Prepare 20 mL of 1% (w/v) PVA solution in distilled water.[1] Filter through 0.22

      
      m filter.[1]
      
  • Nanoprecipitation:

    • Place the aqueous phase under magnetic stirring (800 rpm).

    • Inject the organic phase dropwise into the aqueous phase using a syringe pump (rate: 0.5 mL/min).[1]

    • Mechanism:[2][3] Rapid diffusion of acetone into water causes the PLGA and TMPGG to precipitate instantly into nanoparticles due to the Marangoni effect.

  • Solvent Evaporation:

    • Stir the suspension open to air for 4 hours at room temperature to evaporate acetone.

  • Collection & Washing:

    • Centrifuge at 15,000

      
       g for 30 mins.
      
    • Discard supernatant and resuspend pellet in water.[1] Repeat twice to remove excess PVA.[1]

    • Lyophilize with 5% Trehalose as a cryoprotectant.[1]

Analytical Validation & Quality Control

Trustworthiness in formulation requires rigorous validation.[1] The following HPLC method separates the intact TMPGG from its degradation products (Gallic acid and 3,4,5-trimethoxyphenyl-glucoside).

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6

    
     150 mm, 5 
    
    
    m).[1]
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-5 min: 10% B[1]

    • 5-20 min: 10%

      
       60% B[1]
      
    • 20-25 min: 60%

      
       90% B[1]
      
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 280 nm (Galloyl peak) and 254 nm.[1]

Entrapment Efficiency (EE%) Calculation

To determine EE%, separate free drug (


1
1

Note: If

11

Mechanistic Stability Logic

The following diagram illustrates the degradation pathways of TMPGG and how the proposed formulations intervene.

DegradationPathTMPGGIntact TMPGG(Active)HydrolysisHydrolysis of6'-O-Galloyl BondTMPGG->HydrolysisExposed to PlasmaOxidationOxidative Degradation(Quinone formation)TMPGG->OxidationExposed to High pHEsterasePlasma Esterases(Butyrylcholinesterase)Esterase->HydrolysispHAlkaline pH(> 7.4)pH->OxidationProductsInactive Metabolites(Gallic Acid + TMP-Glucoside)Hydrolysis->ProductsOxidation->ProductsLiposomeLiposome Barrier(Steric Shielding)Liposome->EsteraseBlocks AccessBufferAcidic Core(pH 5.0)Buffer->pHNeutralizes Internal Microclimate

Figure 2: Mechanistic pathways of TMPGG instability and formulation interventions.[1]

References

  • PubChem. (2024).[1] Gallic acid 3-O-(6'-O-galloyl)-beta-D-glucopyranoside Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Zhang, G., et al. (2019).[1] "A new phenylpropanoid glycoside from the bark of Streblus ilicifolius." Biochemical Systematics and Ecology, 87. (Contextual grounding for TMPGG derivatives).

  • Niemetz, R., & Gross, G.G. (2005).[1] "Enzymology of gallotannin and ellagitannin biosynthesis." Phytochemistry. (Mechanisms of galloyl ester stability).

  • Torchilin, V. P. (2005).[1] "Recent advances with liposomes as pharmaceutical carriers."[1] Nature Reviews Drug Discovery.[1] (Basis for PEGylated liposome protocol).

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Aqueous Solubility of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside (CAS No. 109206-94-2). This molecule, a polyphenolic glycoside, presents significant opportunities in various research fields due to its unique structure, combining a trimethoxyphenyl group with a galloylated glucose moiety.[1][2] However, like many complex polyphenols, its utility is often hampered by poor aqueous solubility, a critical barrier to achieving desired concentrations for in vitro assays and preclinical formulation development.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It provides a structured, science-first approach to systematically troubleshoot and enhance the aqueous solubility of this compound. We will move from simple, direct interventions to more complex formulation strategies, explaining the scientific rationale behind each step to empower you to make informed decisions in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered when working with this compound.

Q1: What is the expected aqueous solubility of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside?

A: Direct, quantitative aqueous solubility data for this specific molecule is not widely published. However, based on its structure—a large (M.W. 482.44 g/mol ), multi-ring system with both hydrophobic (trimethoxyphenyl) and hydrophilic (galloyl, glucose) regions—it is classified as a poorly soluble compound.[1] Many complex polyphenols and glycosides exhibit aqueous solubilities in the low µg/mL to ng/mL range.[3][4] Expect precipitation and handling difficulties in purely aqueous systems.

Q2: I dissolved the compound in DMSO, but it crashed out when I added it to my aqueous buffer. Why?

A: This is a classic issue of solvent-shifting or "fall-out." The compound is likely highly soluble in neat organic solvents like DMSO.[1] However, when this concentrated organic stock is diluted into an aqueous buffer, the overall solvent polarity increases dramatically. The buffer cannot maintain the compound in solution, causing it to precipitate. The final concentration of the organic solvent must be high enough to act as a co-solvent to prevent this.

Q3: What is the simplest, most direct method I should try first to improve solubility?

A: For ionizable compounds, pH adjustment is the most straightforward first step. The galloyl group on your molecule contains phenolic hydroxyls. By raising the pH of your buffer, you can deprotonate these groups, forming a more polar—and thus more water-soluble—phenolate anion. This is often the most effective initial strategy for polyphenolic compounds.[5]

Q4: My compound appears to be degrading in solution over time. Could this be related to my solubilization method?

A: Yes, absolutely. Polyphenols, particularly the galloyl moiety, can be susceptible to oxidation and hydrolysis, especially at alkaline pH.[6] High pH, while beneficial for solubility, can accelerate degradation. Therefore, any solubility enhancement strategy must be balanced with chemical stability. It is crucial to assess the stability of your compound under the selected conditions (e.g., by HPLC over time).

Part 2: Systematic Troubleshooting & Experimental Protocols

If the initial FAQs do not resolve your issue, a systematic approach is necessary. This section provides a logical workflow and detailed protocols to identify an optimal solubilization strategy.

Workflow for Solubility Enhancement

This diagram outlines the decision-making process for systematically improving the solubility of your compound.

Solubility_Workflow Start Start: Compound Precipitates in Aqueous Buffer pH_Mod Protocol 1: pH Modification Start->pH_Mod Easiest first step Co_Solvent Protocol 2: Co-Solvent Screening pH_Mod->Co_Solvent Insufficient solubility or compound unstable at high pH Success Goal Achieved: Soluble & Stable Formulation pH_Mod->Success Cyclodextrin Protocol 3: Cyclodextrin Complexation Co_Solvent->Cyclodextrin Co-solvent interferes with assay or requires high % organic Co_Solvent->Success Advanced Consider Advanced Methods (e.g., Surfactants, Solid Dispersions) Cyclodextrin->Advanced Complexation ineffective or insufficient for target concentration Cyclodextrin->Success

Caption: A step-by-step decision tree for enhancing compound solubility.

Protocol 1: pH-Dependent Solubility Assessment

Scientific Rationale: The key to this method lies in the pKa of the phenolic hydroxyl groups on the galloyl moiety. The pKa is the pH at which the group is 50% ionized.[7] For gallic acid and related structures, the first pKa is typically around 4.0 (for the carboxylic acid, not present here) and subsequent pKa's for the phenolic groups are in the range of 8.5-10.[8] By preparing a buffer with a pH significantly above this value (e.g., pH 9-10), you shift the equilibrium towards the deprotonated, anionic phenolate form, which is vastly more soluble in water.

Step-by-Step Methodology:

  • Prepare Buffers: Prepare a series of buffers (e.g., phosphate, borate) at various pH values, such as 6.0, 7.4, 8.0, 9.0, and 10.0.

  • Add Excess Compound: Add an excess amount of your solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that undissolved material remains.

  • Equilibrate: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Quantify Soluble Fraction: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

  • Plot Data: Plot the measured solubility (e.g., in µg/mL) against the buffer pH.

Troubleshooting Q&A:

  • Q: My compound changed color at high pH. What does this mean? A: A color change (often to yellow or brown) is a strong indicator of oxidative degradation. You must confirm the compound's integrity via HPLC. If degradation is observed, you may need to find a compromise pH that offers some solubility benefit without sacrificing stability, or move to a different method.

  • Q: The solubility only increased slightly even at pH 10. A: This suggests that while ionization helps, the overall hydrophobicity of the trimethoxyphenyl moiety is still the dominant factor limiting solubility. You will need to proceed to co-solvent or complexation strategies.

Protocol 2: Co-Solvent Screening

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5][9] This reduction in polarity lowers the energy required to create a cavity in the solvent for the non-polar solute, thereby increasing solubility.[10] Common, biocompatible co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).

Step-by-Step Methodology:

  • Prepare Co-Solvent Mixtures: In a series of vials, prepare different mixtures of your primary aqueous buffer (e.g., PBS pH 7.4) and a co-solvent. Typical starting points are 10%, 20%, 30%, and 40% (v/v) of the co-solvent.

  • Screen Multiple Co-Solvents: Repeat this process for several different co-solvents (e.g., Ethanol, PG, PEG 400) to identify the most effective one.

  • Determine Solubility: Use the same equilibration and quantification method described in Protocol 1 (add excess compound, shake, centrifuge, measure supernatant concentration).

  • Summarize Data: Organize your results in a table for easy comparison.

Data Presentation: Co-Solvent Solubility Profile

Co-Solvent% Co-Solvent (v/v) in PBS pH 7.4Measured Solubility (µg/mL)Fold Increase (vs. 0%)
None0%Baseline1.0
Ethanol 10%ValueX
20%ValueY
40%ValueZ
Propylene Glycol 10%ValueX
20%ValueY
40%ValueZ
PEG 400 10%ValueX
20%ValueY
40%ValueZ

Troubleshooting Q&A:

  • Q: I need a high concentration, but that requires over 20% co-solvent, which will kill the cells in my assay. A: This is a common limitation. If the required co-solvent level is incompatible with your downstream application, you cannot use this method alone. You should investigate cyclodextrin complexation, which often has better biocompatibility.

  • Q: The combination of buffer and co-solvent seems to have a synergistic effect. A: This is often observed.[10][11] The pH adjustment helps ionize the molecule, and the co-solvent helps solvate the remaining hydrophobic portions. You can combine methods, but always be mindful of potential interactions and their impact on your experimental system.

Protocol 3: Cyclodextrin Complexation

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble "guest" molecules, or parts of them, within this cavity, forming a water-soluble "inclusion complex."[13][14] The hydrophobic trimethoxyphenyl moiety of your compound is an excellent candidate for encapsulation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

Cyclodextrin_Mechanism cluster_0 In Aqueous Solution cluster_1 Formation of Soluble Complex Guest Drug (Hydrophobic) Host Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Guest_plus_Host + Complex Inclusion Complex (Water Soluble) Guest_plus_Host->Complex Encapsulation Guest_in_Host Drug

Caption: Mechanism of cyclodextrin guest-host inclusion.

Step-by-Step Methodology: Phase Solubility Analysis (Higuchi & Connors Method) [15][16][17]

  • Prepare CD Solutions: Prepare a series of solutions of HP-β-CD in your desired aqueous buffer (e.g., pH 7.4) at increasing concentrations (e.g., 0, 10, 20, 50, 100 mM).

  • Add Excess Compound: To each CD solution, add an excess of your compound, ensuring undissolved solid remains.

  • Equilibrate: Seal the vials and shake at a constant temperature for 48-72 hours to reach equilibrium.[15]

  • Separate and Quantify: As in Protocol 1, centrifuge, filter the supernatant, and quantify the concentration of the dissolved compound by a suitable analytical method.

  • Construct Phase-Solubility Diagram: Plot the total concentration of the dissolved compound (Y-axis) against the molar concentration of HP-β-CD (X-axis).

  • Analyze the Diagram:

    • A linear increase (Aₗ-type plot) indicates the formation of a soluble 1:1 complex.[16]

    • The Y-intercept represents the intrinsic solubility of the compound in the buffer alone (S₀).

    • The stability constant (Kc) of the complex can be calculated from the slope of the line using the Higuchi-Connors equation: Kc = slope / (S₀ * (1 - slope)) .[18]

Troubleshooting Q&A:

  • Q: The plot is not linear and plateaus at higher CD concentrations (B-type plot). What does this mean? A: This suggests the formation of an inclusion complex that has limited solubility itself and may be precipitating. While still useful, it indicates a limit to the solubility enhancement achievable with this specific cyclodextrin.

  • Q: Which cyclodextrin should I use? (α, β, γ, or modified) A: The choice depends on the size of the guest molecule relative to the CD cavity. β-cyclodextrins are most common for aromatic rings.[12] Modified CDs like hydroxypropyl-β-CD (HP-β-CD) or sulfobutylether-β-CD (SBE-β-CD) offer vastly improved aqueous solubility over native β-CD and are generally preferred for formulation work.[19]

References

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link]

  • Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. PubMed. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health (NIH). Available at: [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. Available at: [Link]

  • Exploring the Mechanism of β-Cyclodextrin-Encased Phenolic Acids Functionalized with TPP for Antioxidant Activity and Targeting. MDPI. Available at: [Link]

  • A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. PubMed. Available at: [Link]

  • A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. National Institutes of Health (NIH). Available at: [Link]

  • Phase Solubility Study. Bio-protocol. Available at: [Link]

  • 3,4,5-Trimethoxyphenyl beta-D-glucopyranoside | C15H22O9. PubChem. Available at: [Link]

  • Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications. National Institutes of Health (NIH). Available at: [Link]

  • Stability, Morphology, and Effects of In Vitro Digestion on the Antioxidant Properties of Polyphenol Inclusion Complexes with β-Cyclodextrin. MDPI. Available at: [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Institutes of Health (NIH). Available at: [Link]

  • A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. ResearchGate. Available at: [Link]

  • Exploring Polyphenols Encapsulation in Cyclodextrins: Review. Cyclodextrin News. Available at: [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.Google Patents.
  • Phase Solubility Analysis. ResearchGate. Available at: [Link]

  • Investigation of Drug-Cyclodextrin Complexes by a Phase-Distribution Method. SciSpace. Available at: [Link]

  • Improving water solubility of polyphenols by adding amino acids. EurekAlert!. Available at: [Link]

  • Phase solubility studies and stability of cholesterol/cyclodextrin inclusion complexes. CONICET. Available at: [Link]

  • Phase solubility techniques. Semantic Scholar. Available at: [Link]

  • 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside. MCE. Available at: [Link]

  • Gallic acid 3-O-(6'-O-galloyl)-beta-D-glucopyranoside. PubChem. Available at: [Link]

  • pKa Values for Gallic Acid, Ellagic Acid, and Epicatechin. ResearchGate. Available at: [Link]

  • Showing Compound Galloyl glucose (FDB000233). FooDB. Available at: [Link]

  • Crosslinking Mechanisms of Phenol, Catechol, and Gallol for Synthetic Polyphenols: A Comparative Review. MDPI. Available at: [Link]

  • 3,5-Dihydroxyphenyl 1-O-(6-O-galloyl-beta-D-glucopyranoside). PubChem. Available at: [Link]

  • The pKa Table Is Your Friend. Master Organic Chemistry. Available at: [Link]

  • Structure of the galloyl group (a), gallocatechin (b), and... ResearchGate. Available at: [Link]

  • 6-O-(β-D-Glucopyranosyl)-1-O-(3-methoxy-4-hydroxybenzyl)-β-D-glucopyranose. J-GLOBAL. Available at: [Link]

Sources

stability of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O- in physiological pH buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-β-D-glucopyranoside (TMPGG)

Executive Summary: The Stability Paradox

You are likely working with 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-β-D-glucopyranoside (CAS: 109206-94-2), a phenylpropanoid glycoside often isolated from Polygonum or Streblus species.[1][2][3][4][5]

The Critical Insight: While the glycosidic bond (connecting the phenol to the sugar) is relatively stable at pH 7.4, the 6'-O-galloyl moiety is highly labile.[1][2][3][4][5] In physiological buffers (pH 7.4), this compound faces a dual threat:

  • Auto-oxidation (Rapid): The pyrogallol ring (three adjacent -OH groups on the galloyl moiety) deprotonates and oxidizes rapidly at pH > 7.0, leading to quinone formation and browning.[1][2][3][4][5]

  • Ester Hydrolysis (Moderate/Enzymatic): The ester linkage at the C6 position of glucose is susceptible to chemical hydrolysis (slow at pH 7.[1][3][4][5]4) and enzymatic hydrolysis (very fast if serum/esterases are present).[1][3][4][5]

Status: Unstable in standard PBS/Media without modification.

Troubleshooting Guide (Q&A Format)

Q1: "My colorless buffer solution turned yellow/brown within 2 hours. Is my compound ruined?"

Diagnosis: Auto-oxidation of the Galloyl Group. Mechanism: At pH 7.4, the phenolic hydroxyls on the galloyl ring partially ionize.[1][2][3][4][5] The phenolate ion is electron-rich and reacts with dissolved oxygen to form semiquinone radicals, which polymerize into brown pigments (similar to a sliced apple turning brown).[1][2][3][4][5] Corrective Action:

  • Immediate: Discard the solution; the chemical structure is altered.[4][5]

  • Prevention:

    • Degas your buffers: Sonicate PBS under vacuum to remove dissolved oxygen before adding the compound.[4][5]

    • Add Antioxidants: If the assay permits, add 0.1% Ascorbic Acid or 1 mM Sodium Metabisulfite to the buffer.[5] This acts as a sacrificial antioxidant.[4][5]

    • Lower pH: If physiological relevance allows, work at pH 6.5 . The oxidation rate drops significantly below pH 7.0.[4][5]

Q2: "I see the parent peak disappear in HPLC, but I don't see the 'browning' products. What is happening?"

Diagnosis: Ester Hydrolysis (De-galloylation). Mechanism: The ester bond cleaves, releasing free Gallic Acid and 3,4,5-Trimethoxyphenyl-β-D-glucopyranoside (the core glycoside without the galloyl tail).[1][2][3][4][5] Troubleshooting Steps:

  • Check your chromatogram: Look for a new peak corresponding to Gallic Acid (early eluting) and the degalloylated glucoside.[1][3][4][5]

  • Check Biological Media: If you are using cell culture media with FBS (Fetal Bovine Serum), the esterases in the serum are stripping the galloyl group within minutes.[3][4][5]

  • Solution: Use heat-inactivated serum (56°C for 30 min) or switch to serum-free media for the incubation period.

Q3: "Can I store stock solutions in PBS at -20°C?"

Diagnosis: Freeze-Thaw Instability. Answer: No. Reasoning: During the freezing process of phosphate buffers, the pH can shift dramatically (the "freeze-concentration effect" can drop pH or precipitate salts), and ice crystal formation concentrates the drug and oxygen, accelerating degradation.[1][2][3][4][5] Protocol:

  • Store stock solutions in 100% DMSO or Methanol at -20°C or -80°C.

  • Dilute into PBS immediately before use.[4][5]

Visualizing the Degradation Pathways

The following diagram illustrates the two primary breakdown routes you must control.

TMPGG_Stability cluster_prevention Prevention Strategies TMPGG TMPGG (Parent Compound) Oxidation Pathway A: Auto-Oxidation (Dominant in aerated pH 7.4) TMPGG->Oxidation Dissolved O2, pH > 7.0 Hydrolysis Pathway B: Ester Hydrolysis (Dominant in Serum/High pH) TMPGG->Hydrolysis Esterases or pH > 8.0 Quinones o-Quinones & Polymers (Brown Precipitate) Oxidation->Quinones Radical Polymerization GallicAcid Gallic Acid Hydrolysis->GallicAcid CoreGlucoside 3,4,5-Trimethoxyphenyl- β-D-glucopyranoside Hydrolysis->CoreGlucoside P1 Add Ascorbic Acid P1->Oxidation Inhibits P2 Degas Buffer P2->Oxidation Inhibits P3 Heat-Inactivate Serum P3->Hydrolysis Inhibits

Caption: Figure 1. Dual degradation pathways of TMPGG in physiological buffers.[4][5] Pathway A (Oxidation) causes color change; Pathway B (Hydrolysis) results in loss of the galloyl moiety.[1][2][3][4][5]

Validated Experimental Protocols

Protocol A: Preparation of Stable Assay Buffer (Degassed)

Use this for all in vitro assays (IC50, binding studies) to ensure the concentration you calculate is the concentration present.[1][3][4][5]

  • Prepare PBS: Prepare standard Phosphate Buffered Saline (pH 7.4).

  • Degas: Place the buffer in a vacuum flask. Apply vacuum while sonicating for 15 minutes. This removes dissolved oxygen.[4][5]

  • Add Stabilizer (Optional but Recommended): Add Ascorbic Acid to a final concentration of 0.05% (w/v) OR adjust pH to 6.8 if your protein/cell tolerates it.[1][3][4][5]

  • Solvent Spike: Prepare TMPGG in DMSO (10 mM Stock). Spike into the buffer (max 1% DMSO final) immediately prior to the experiment.[1][3][4][5]

Protocol B: Rapid Stability Check (HPLC)

Run this control before any expensive biological experiment.[1][3][4][5]

  • Timepoints: T=0, T=1h, T=4h (incubated at 37°C in your assay buffer).

  • Quenching: At each timepoint, mix 100 µL of sample with 100 µL of Methanol containing 1% Formic Acid . (The acid stops oxidation and hydrolysis immediately).[1][3][4][5]

  • Analysis: Inject onto C18 column.[4][5]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1][3][4][5]

    • Detection: 280 nm (General) and 254 nm.[1][3][4][5]

    • Pass Criteria: >90% Parent area retention at T=4h.

References & Data Sources

  • Chemical Identification: 3,4,5-Trimethoxyphenyl-(6-O-galloyl)-O-beta-D-glucopyranoside. CAS 109206-94-2.[1][2][4][5][6] Found in Streblus ilicifolius and Polygonum capitatum.[4][5][7][8][9]

  • General Stability of Galloyl Esters: Friedman, M., & Jürgens, H. S. (2000).[4] Effect of pH on the stability of plant phenolic compounds.[4][5] Journal of Agricultural and Food Chemistry. (Establishes the instability of galloyl moieties at pH > 7).

  • Structure Verification: PubChem Compound Summary for Gallic acid 3-O-(6'-O-galloyl)-beta-D-glucopyranoside (Structural analog used for mechanistic verification).

  • Aglycone Reference: 3,4,5-Trimethoxyphenyl beta-D-glucopyranoside (Koaburside).[1][2][3][4][5]

Sources

resolving peak tailing in HPLC analysis of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing in the HPLC Analysis of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside

Welcome to the technical support center for advanced HPLC troubleshooting. This guide is designed for researchers, analytical scientists, and drug development professionals encountering peak shape issues, specifically peak tailing, during the analysis of the complex polyphenol, 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower you to solve complex chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant problem in my analysis?

A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is broader than the leading edge.[1] An ideal peak should be symmetrical, resembling a Gaussian distribution. This distortion is problematic for several critical reasons:

  • Inaccurate Quantification: Peak tailing can lead to significant errors in peak integration by your chromatography data system (CDS), resulting in poor accuracy and precision in your quantitative results.[2]

  • Reduced Resolution: Tailing peaks are wider at the base and can merge with nearby peaks, making it difficult to resolve and accurately quantify individual components in a complex mixture.[3]

  • Decreased Sensitivity: As a peak tails, its height decreases for a given area. This lowers the signal-to-noise ratio, which can negatively impact the limits of detection (LOD) and quantification (LOQ).[2]

  • Poor Method Robustness: Analytical methods that produce tailing peaks are often less robust and more susceptible to small variations in experimental conditions.[2] For regulated environments, a tailing factor (Tf) exceeding 2.0 is often unacceptable.[3]

Q2: I'm seeing significant peak tailing with 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside. What is the most probable cause?

A2: For a molecule like 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside, which is rich in phenolic hydroxyl (-OH) groups, the most likely cause of peak tailing in reversed-phase HPLC is secondary silanol interactions .[4][5] Standard silica-based columns (e.g., C18) have residual, unreacted silanol groups (Si-OH) on their surface. At mobile phase pH levels above approximately 3, these silanol groups can become ionized (Si-O⁻).[6] The polar hydroxyl groups on your analyte can then form strong, undesirable ionic and hydrogen-bonding interactions with these ionized silanols, creating a secondary, high-energy retention mechanism that delays the elution of a portion of the analyte molecules, causing a "tail".[1][6]

Q3: What is the quickest and most effective first step I can take to try and fix this peak tailing?

A3: The most immediate and often effective action is to acidify your mobile phase . By adding a small amount of an acid modifier, you can suppress the ionization of the problematic silanol groups on the column.

  • Recommended Action: Add 0.1% formic acid to both your aqueous (A) and organic (B) mobile phase components. Formic acid will lower the mobile phase pH to approximately 2.8-3.2, which is low enough to keep the silanol groups in their neutral, non-ionized (Si-OH) form, thereby minimizing the strong secondary interactions that cause peak tailing.[6][7] It is generally preferred over other acids like trifluoroacetic acid (TFA) for initial troubleshooting due to its volatility and better compatibility with mass spectrometry (MS) detectors.[8][9]

Systematic Troubleshooting Guide

Resolving persistent peak tailing requires a logical, step-by-step approach. This guide will walk you through the process, from understanding the chemical interactions to optimizing your hardware.

Section 1: The Root Cause - Analyte and Stationary Phase Interactions

To effectively troubleshoot, it's crucial to understand the chemistry at play. Your analyte is a gallotannin, a class of polyphenols known for their chromatographic challenges.[10][11] Its structure contains multiple phenolic hydroxyl groups, which are the primary culprits for engaging in secondary interactions with the stationary phase.

Caption: Chemical interactions causing peak tailing.

The diagram above illustrates the two competing retention mechanisms. The desired (green) interaction is the hydrophobic retention of the analyte with the C18 chains. The problematic (red) interaction is the strong binding of the analyte's polar hydroxyl groups to ionized silanol sites, which must be minimized.

Section 2: The Troubleshooting Workflow

Before making random changes, follow a structured diagnostic path. This workflow ensures you address the most likely causes first, saving time and resources.

Troubleshooting_Workflow Start Peak Tailing Observed (Tailing Factor > 1.2) Check_MobilePhase Step 1: Mobile Phase Optimization - Is pH controlled and < 3.5? - Are you using an acidic modifier? - Is the modifier in both A and B solvents? Start->Check_MobilePhase Fix_MobilePhase Action: Add 0.1% Formic Acid or TFA. Ensure modifier is in all solvents. Re-equilibrate and re-inject. Check_MobilePhase->Fix_MobilePhase No Check_Column Step 2: Column Health & Selection - Is the column modern & end-capped? - Is the column potentially contaminated? - Could there be a void at the inlet? Check_MobilePhase->Check_Column Yes Fix_MobilePhase->Start Re-evaluate Fix_Column Action: Wash column with strong solvent. Reverse flush (if permitted). Try a new, high-purity, end-capped column. Check_Column->Fix_Column No / Unsure Check_Method_Params Step 3: Method & System Parameters - Is the sample concentration too high? - Is the injection solvent stronger than the mobile phase? - Is extra-column volume minimized? Check_Column->Check_Method_Params Yes Fix_Column->Start Re-evaluate Fix_Method_Params Action: Dilute sample 10x. Dissolve sample in initial mobile phase. Check tubing and connections for dead volume. Check_Method_Params->Fix_Method_Params No / Unsure Success Peak Shape Acceptable (Tailing Factor < 1.2) Check_Method_Params->Success Yes Fix_Method_Params->Start Re-evaluate

Caption: Systematic workflow for diagnosing HPLC peak tailing.

Section 3: Mobile Phase Optimization - Your Most Powerful Tool

The mobile phase composition is the most critical factor for controlling the peak shape of ionizable compounds.[12][13]

Q: How do I determine the optimal mobile phase pH for my analysis?

A: The goal is to set the mobile phase pH at a level that suppresses the ionization of the column's residual silanols. For silica-based columns, this means operating at a low pH.[6] Operating at a pH at least 2 units away from an analyte's pKa is also a general rule to ensure it remains in a single ionic state, though for polyphenols, controlling silanol activity is the primary concern.[14][15]

Experimental Protocol: Mobile Phase pH Scouting

  • Objective: To determine the optimal mobile phase pH for minimizing peak tailing.

  • Materials:

    • Mobile Phase A: 95:5 Water:Acetonitrile

    • Mobile Phase B: Acetonitrile

    • Acid Modifiers: Formic Acid, Trifluoroacetic Acid (TFA)

  • Procedure:

    • Condition 1 (Control): Run your standard method with no pH modifier.

    • Condition 2 (Formic Acid): Prepare fresh mobile phases containing 0.1% (v/v) Formic Acid in both the aqueous (A) and organic (B) components. Equilibrate the column for at least 15 column volumes. Inject the analyte.

    • Condition 3 (TFA): (Use if formic acid is insufficient). Prepare fresh mobile phases with 0.05% (v/v) TFA in both A and B. Equilibrate thoroughly. Inject the analyte. Caution: TFA can be difficult to remove from an HPLC system and may suppress MS signals.[9]

  • Analysis: Compare the tailing factor, retention time, and resolution for each condition. For polyphenolic compounds, a low pH condition will almost always yield a superior peak shape.

Q: Formic acid helped, but there's still some tailing. Should I use Trifluoroacetic Acid (TFA)?

A: If 0.1% formic acid improves the peak shape but doesn't fully resolve the tailing, switching to TFA is a logical next step. TFA is a stronger acid and also acts as an ion-pairing reagent, which can further mask silanol interactions.[7][16]

Data Table: Comparison of Common Acidic Modifiers

ModifierTypical ConcentrationApprox. pHMechanism of ActionKey Considerations
Formic Acid 0.1%~2.8pH control (suppresses silanol ionization)[7]Good MS compatibility, standard choice for initial trials.
Trifluoroacetic Acid (TFA) 0.05% - 0.1%~2.1Strong pH control + Ion-pairing (masks silanol sites)[9]Excellent peak shape for difficult compounds; suppresses MS signal, can be hard to flush from the system.[9][17]
Section 4: Stationary Phase (Column) Considerations

If mobile phase optimization does not completely solve the problem, the issue may lie with the analytical column itself.

Q: Could my choice of C18 column be the problem?

A: Absolutely. Not all C18 columns are created equal.

  • Modern, End-Capped Columns: Use columns packed with high-purity, Type B silica that have been thoroughly "end-capped." End-capping is a chemical process that covers many of the residual silanol groups, making the column less active and prone to causing tailing with polar analytes.[6][18]

  • Alternative Chemistries: If tailing persists even on a modern end-capped C18, consider a column with a different stationary phase. A polar-embedded phase or a phenyl-hexyl phase can offer different selectivity and reduce silanol interactions.

Q: My column has been in use for a while. Could it be contaminated?

A: Yes. The accumulation of strongly retained sample matrix components on the column inlet can create active sites and disrupt the flow path, causing peak tailing.[2][5] A sudden increase in tailing for a previously robust method often points to column contamination or degradation.[19]

Experimental Protocol: Column Washing and Regeneration

  • Objective: To remove strongly retained contaminants from the column.

  • Procedure: (Disconnect the column from the detector before starting)

    • Step 1: Flush with your mobile phase without any buffer or acid modifiers (e.g., Water/Acetonitrile).

    • Step 2: Flush with 20-30 column volumes of 100% Acetonitrile.

    • Step 3: Flush with 20-30 column volumes of 100% Isopropanol (excellent for removing lipids and strongly hydrophobic compounds).

    • Step 4: Flush again with 20-30 column volumes of 100% Acetonitrile.

    • Step 5: Slowly re-introduce your working mobile phase and allow the column to equilibrate completely before use.

  • Validation: Inject a standard. If peak shape is restored, contamination was the likely cause. If not, the column may be permanently damaged (e.g., bed collapse) and require replacement.[19]

Section 5: System and Method Parameters

Finally, consider aspects of your instrument and injection method that can contribute to poor peak shape.

Q: How can I check for column overload?

A: Injecting too much sample mass can saturate the stationary phase, leading to peak fronting or tailing.[2][5]

Experimental Protocol: Analyte Loading Study

  • Objective: To determine the column's linear capacity for your analyte.

  • Procedure:

    • Prepare a series of dilutions of your sample or standard (e.g., 0.1x, 0.5x, 1x, 2x, 5x, 10x of your current concentration).

    • Inject a constant volume of each concentration.

    • Plot the peak area against the concentration. The relationship should be linear.

    • Observe the peak shape for each injection. Note the concentration at which the tailing factor begins to increase significantly. This is the point of mass overload.

  • Action: Ensure your working sample concentration is well within the linear range determined by the study.

Q: Could my HPLC system itself be causing the tailing?

A: Yes, this is known as extra-column dispersion or extra-column volume .[18] It refers to any volume the sample band passes through outside of the column itself (e.g., tubing, fittings, detector flow cell). Excessive volume can cause the sharp peak eluting from the column to broaden and tail.

  • Check Tubing: Use tubing with the narrowest internal diameter (e.g., 0.005" or ~125 µm) and shortest length possible to connect the column to the detector.

  • Check Fittings: Ensure all fittings are correctly seated and not creating dead volumes.

  • Detector Flow Cell: For high-efficiency UHPLC columns, ensure you are using a low-volume detector flow cell.

By systematically investigating these areas—from the fundamental chemistry of your analyte to the physical setup of your hardware—you can effectively diagnose and resolve even the most challenging cases of peak tailing.

References
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Scribd. (n.d.). Peak Tailing. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • Reddit. (2023, July 25). HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid (for phenol analysis). [Link]

  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Journal of Chromatographic Science. (2014, September 3). Validated High-Performance Liquid Chromatography Method for Determination of Tannin-Related Marker Constituents...[Link]

  • PubChem. 3,4,5-Trimethoxyphenyl beta-D-glucopyranoside. [Link]

  • Gilson. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • International Labmate. The Critical Role of Mobile Phase pH in Chromatography Separations. [Link]

  • MicroSolv Technology Corporation. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. [Link]

  • ACS Publications. Determination and characterization of gallotannin by high performance liquid chromatography. [Link]

  • Welch Materials, Inc. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance...[Link]

  • Molecules. (2021, October 6). Development of HPLC Method for Catechins and Related Compounds Determination...[Link]

  • MCE. 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside. [Link]

  • WSU Research Exchange. Analytical Method Development, Pharmacokinetics, and Pharmacodynamics of Selected Polyphenols. [Link]

  • University of Sheffield. HPLC solvents and mobile phase additives. [Link]

  • ResearchGate. (2025, August 7). A rapid profiling of gallotannins and flavonoids of the aqueous extract of Rhus coriaria L...[Link]

  • Chromatography Forum. (2021, December 3). Big change in retention times switching from TFA to FA?[Link]

  • LCGC International. (2017, October 10). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?[Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?[Link]

  • PubChem. Gallic acid 3-O-(6'-O-galloyl)-beta-D-glucopyranoside. [Link]

Sources

Technical Support Center: Stability & Handling of Galloylated Phenylpropanoids

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Minimizing Oxidation Artifacts of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-


-D-glucopyranoside
Ticket ID:  TMPG-GAL-OX-001
Status:  Open / Guide

Executive Summary

You are likely working with 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-


-D-glucopyranoside  (often related to Koaburside or Plicosepalin derivatives). While the trimethoxyphenyl moiety is chemically robust, the galloyl ester (3,4,5-trihydroxybenzoyl)  at the C-6' position is highly susceptible to auto-oxidation.

This guide addresses the "Galloyl Instability Paradox": the same electron-donating capacity that makes this molecule a potent antioxidant also causes it to degrade rapidly into quinones and oxidative dimers under standard laboratory conditions.

Module 1: The Chemistry of Instability

To prevent degradation, you must understand the mechanism. The galloyl moiety contains three adjacent phenolic hydroxyls. In the presence of dissolved oxygen and neutral/basic pH, it undergoes Auto-oxidation .

The Oxidation Cascade
  • Deprotonation: At pH > 5.0, the phenolic protons dissociate.

  • Radical Formation: The phenolate ion donates an electron to

    
    , forming a semiquinone radical and superoxide anion (
    
    
    
    ).
  • Quinone Formation: Further oxidation yields an o-quinone (highly reactive electrophile).

  • Artifact Generation: The quinone reacts with nucleophiles (proteins, other polyphenols) or dimerizes, creating brown pigments and "false positive" bioassay results (PAINS).

OxidationCascade Substrate Intact Galloyl Moiety (Colorless) Trigger Trigger: pH > 6.0 + O2 Substrate->Trigger Radical Semiquinone Radical (Unstable Intermediate) Trigger->Radical -e-, -H+ Quinone o-Quinone (Electrophile) Radical->Quinone -e-, -H+ Artifacts Artifacts: Dimers (Brown) Protein Adducts Quinone->Artifacts Nucleophilic Attack or Dimerization

Figure 1: The degradation pathway of the galloyl moiety. Note that pH and Oxygen are the primary switches for this cascade.

Module 2: Extraction & Isolation Troubleshooting

Issue: Sample turns brown during extraction or rotary evaporation. Root Cause: The "browning reaction" is the polymerization of galloyl-quinones.

Protocol: The "Acid-Argon" Extraction Method

Standard methanol extraction is insufficient for galloylated compounds.

Step-by-Step Workflow:

  • Solvent Preparation:

    • Use MeOH:H2O (80:20) or EtOH:H2O (80:20) .

    • ACIDIFICATION (Critical): Add 0.1% to 0.5% Formic Acid (FA) or Trifluoroacetic acid (TFA). This keeps the pH < 4, locking the phenols in their protonated (stable) state.

  • Degassing:

    • Sparge solvents with Argon or Nitrogen gas for 15 minutes before adding to the biomass/powder.

  • Temperature Control:

    • Perform all extractions at 4°C (cold room) or on ice. Never boil.

  • Evaporation:

    • Set rotary evaporator bath to

      
      .
      
    • Release vacuum using Nitrogen gas , not ambient air.

Solvent Compatibility Table
Solvent SystemSuitabilityNotes
MeOH (100%) ModerateCan cause methylation artifacts if acidic and heated.
MeOH + 0.1% Formic Acid High Best balance of solubility and stability.
DMSO Low AVOID. DMSO is hygroscopic and an oxidant; gallates degrade rapidly in DMSO at RT.
Water (Neutral) LowPromotes hydrolysis and oxidation (pH often ~7).
Acetonitrile + 0.1% FA HighExcellent for HPLC/Prep-LC.

Module 3: Storage & Handling

Issue: Compound purity drops from 98% to 90% after 1 month of storage. Root Cause: Hygroscopicity of the glucoside moiety attracts water, facilitating hydrolysis or oxidation.

The "Dry-Cold-Dark" Protocol
  • Lyophilization: Always store as a fluffy powder, never as a film or oil. Freeze-drying removes trace water that catalyzes degradation.

  • Inert Atmosphere: Flush vials with Argon before capping.

  • Container: Amber glass vials (blocks UV light which catalyzes radical formation).

  • Temperature:

    
     is mandatory for long-term storage (> 1 week).
    

Warning: Do NOT store in DMSO stock solutions at room temperature. If you must make a stock solution, use degassed Methanol/Acetonitrile and store at -80°C.

Module 4: Analytical Artifacts (Troubleshooting Data)

Issue: "I see extra peaks in my LC-MS and NMR."

LC-MS Artifacts
  • The "Dimer" Peak: Look for

    
     or similar adducts. Oxidative coupling results in a mass shift of 
    
    
    
    .
  • The "Hydrolysis" Peak: Loss of the galloyl group (152 Da). You will see the peak for the core 3,4,5-trimethoxyphenyl-glucoside.

NMR Diagnostics ( H NMR)

The galloyl protons are your diagnostic beacon.

  • Intact Molecule: A sharp singlet (2H) around

    
     6.9 - 7.1 ppm .
    
  • Oxidized/Degraded:

    • Broadening or disappearance of the 7.0 ppm singlet.

    • Appearance of complex multiplets (if dimerization occurred).

    • Shift of the glucose H-6 protons (indicating hydrolysis of the ester bond).

TroubleshootingFlow Start Symptom: Sample Discoloration or Loss of Potency CheckSolvent Check Solvent pH Start->CheckSolvent IsAcidic Is pH < 4? CheckSolvent->IsAcidic ActionAcid Add 0.1% Formic Acid IsAcidic->ActionAcid No CheckLight Check Light/Air Exposure IsAcidic->CheckLight Yes ActionAcid->CheckLight IsProtected Amber Vial + Argon? CheckLight->IsProtected ActionProtect Switch to Amber Vials Purge with N2/Ar IsProtected->ActionProtect No Analyze Run LC-MS/NMR IsProtected->Analyze Yes ActionProtect->Analyze Result Identify Artifacts: 1. Dimer (2M-2) 2. Hydrolysis (M-152) Analyze->Result

Figure 2: Diagnostic workflow for identifying and correcting stability issues.

Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Ascorbate to prevent oxidation? A: Yes, but with caution. Ascorbic acid (Vitamin C) is a sacrificial antioxidant. It will protect your galloyl group during extraction. However, it is difficult to remove later and may interfere with downstream bioassays (e.g., MTT assays or enzyme inhibition assays) by reducing the reagents itself. Recommendation: Use inert gas and acid first; use ascorbate only for crude extractions intended for immediate use.

Q2: Why does my compound turn black in PBS buffer (pH 7.4)? A: This is expected. At pH 7.4, the galloyl group deprotonates and oxidizes within minutes to hours.

  • Fix: If you must perform a bioassay at pH 7.4, prepare the stock in acidified MeOH/DMSO, add it to the buffer immediately before the experiment, and limit the incubation time. Include a "Time 0" control to account for degradation.

Q3: I see a split peak in HPLC. Is this an isomer? A: It is likely anomerization or acyl migration .

  • Anomerization: The glucose

    
     ratio can equilibrate in solution.
    
  • Acyl Migration: The galloyl group at C-6' can migrate to C-3' or C-4' under basic conditions. Keep pH acidic to prevent this.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Friedman, M. (1997). Chemistry, Biochemistry, and Dietary Role of Potato Polyphenols. Journal of Agricultural and Food Chemistry. (Describes oxidation mechanisms of phenolic esters). Link

  • Hagerman, A. E. (2002). Tannin Chemistry. Miami University. (Authoritative guide on handling hydrolyzable tannins and galloyl esters). Link

  • Zhou, K., et al. (2004). Stability of Gallic Acid and Its Derivatives in Aqueous Solutions. Journal of Agricultural and Food Chemistry. Link

Validation & Comparative

A Comparative Guide to the Antioxidant Capacity of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative for Antioxidant Benchmarking

In the quest for novel therapeutics to combat oxidative stress-related pathologies, the rigorous evaluation of a candidate molecule's antioxidant capacity is paramount. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the identification and characterization of potent antioxidants are of significant scientific interest.

This guide focuses on 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside, a phenylpropanoid glycoside that has been identified in the bark of Streblus ilicifolius. Its unique structure, combining a trimethoxyphenyl moiety, a glucose core, and a galloyl group, suggests a high potential for antioxidant activity. To contextualize this potential, a comparison with well-characterized antioxidant standards is essential. Trolox, a water-soluble analog of vitamin E, Ascorbic Acid (Vitamin C), and Gallic Acid are industry-standard references used to benchmark the efficacy of new antioxidant compounds.

Profiling the Molecules of Interest

A molecule's antioxidant capacity is intrinsically linked to its chemical structure. The ability to donate a hydrogen atom or an electron to a free radical is a key determinant of this activity.

3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside: This complex glycoside features two key pharmacophores that are expected to contribute to its antioxidant potential: the galloyl moiety and the trimethoxyphenyl group. The galloyl group, with its three hydroxyl groups on a benzene ring, is a well-established radical scavenger. The trimethoxyphenyl group, while having methoxy substitutions, can also participate in stabilizing free radicals.

Standard Controls:

  • Trolox: A water-soluble derivative of vitamin E, Trolox is widely used as a standard in antioxidant assays due to its well-defined antioxidant activity and clear reaction kinetics.

  • Ascorbic Acid (Vitamin C): A potent water-soluble antioxidant found in numerous natural sources, Ascorbic Acid is a benchmark for its ability to scavenge a wide range of ROS.

  • Gallic Acid: A simple phenolic acid, Gallic Acid is a powerful antioxidant due to the presence of three hydroxyl groups on its aromatic ring. It is often used as a standard in phenolic content and antioxidant assays.

cluster_target Test Compound cluster_standards Standard Controls Target 3,4,5-Trimethoxyphenyl- (6'-O-galloyl)-O-β-D-glucopyranoside Trolox Trolox Ascorbic_Acid Ascorbic Acid Gallic_Acid Gallic Acid

Caption: Test compound and standard antioxidant controls.

In Vitro Antioxidant Capacity Assays: A Methodological Overview

To quantify and compare antioxidant capacity, a battery of in vitro assays is typically employed. Each assay is based on a different chemical principle, and a comprehensive evaluation often involves multiple methods. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

The Chemistry Behind the Assays
  • DPPH Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. In its radical form, DPPH has a deep violet color, which changes to a pale yellow upon reduction by an antioxidant. The decrease in absorbance at 517 nm is proportional to the antioxidant's radical scavenging activity.[1]

  • ABTS Assay: This method involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization, measured at 734 nm, is indicative of the antioxidant's scavenging capacity.[2][3][4]

  • FRAP Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex, which has a maximum absorbance at 593 nm. The increase in absorbance is proportional to the antioxidant's reducing power.

cluster_assays Antioxidant Capacity Assays cluster_mechanisms Mechanisms DPPH DPPH Assay (Radical Scavenging) DPPH_mech DPPH• (violet) + AH -> DPPH-H (yellow) + A• DPPH->DPPH_mech ABTS ABTS Assay (Radical Cation Scavenging) ABTS_mech ABTS•+ (blue-green) + AH -> ABTS (colorless) + A• ABTS->ABTS_mech FRAP FRAP Assay (Reducing Power) FRAP_mech Fe³⁺-TPTZ (colorless) + AH -> Fe²⁺-TPTZ (blue) + A• FRAP->FRAP_mech

Caption: Mechanisms of common antioxidant capacity assays.

Comparative Antioxidant Performance: An Evidence-Based Projection

As previously stated, direct experimental data for 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside is not yet widely available in the public domain. However, we can infer its potential antioxidant capacity by examining data from structurally similar compounds, particularly other galloyl glucosides and extracts from plants known to contain them.

Extracts from the stem bark of Spondias pinnata, which are rich in glycosides, have demonstrated significant in vitro antioxidant and free radical scavenging activity.[5][6][7] A 70% methanol extract of Spondias pinnata stem bark showed a Trolox Equivalent Antioxidant Concentration (TEAC) value of 0.78 ± 0.02.[6] The IC50 values for scavenging of hydroxyl, superoxide, and nitric oxide radicals were 112.18 ± 3.27 µg/ml, 13.46 ± 0.66 µg/ml, and 24.48 ± 2.31 µg/ml, respectively.[6] Furthermore, extracts from Terminalia chebula fruits, which also contain phenolic compounds, have shown excellent DPPH and ABTS scavenging activities.[8]

The potent antioxidant activity of these extracts is largely attributed to their high content of phenolic and flavonoid compounds, including gallic acid and its derivatives.[9] The presence of the galloyl moiety in 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside strongly suggests that it will exhibit robust radical scavenging and reducing properties, likely comparable to or exceeding that of gallic acid itself.

Compound/ExtractAssayIC50 / TEAC ValueReference
Spondias pinnata (70% Methanol Extract)ABTSTEAC: 0.78 ± 0.02[6]
Spondias pinnata (70% Methanol Extract)Hydroxyl Radical ScavengingIC50: 112.18 ± 3.27 µg/ml[6]
Spondias pinnata (70% Methanol Extract)Superoxide Radical ScavengingIC50: 13.46 ± 0.66 µg/ml[6]
Spondias pinnata (70% Methanol Extract)Nitric Oxide ScavengingIC50: 24.48 ± 2.31 µg/ml[6]
Streblus asper (70% EtOH Extract)DPPH89.25% ± 0.01% inhibition[1]
Gallic AcidPeroxynitrite ScavengingIC50: 876.24 ± 56.96 µg/ml[6]

Note: The provided data is for extracts and related compounds, not for the specific target molecule. This table serves as an estimation of potential activity based on structural similarity.

Experimental Protocols

For researchers aiming to conduct their own comparative studies, the following are detailed, step-by-step methodologies for the key antioxidant assays.

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of the test compound and standard controls (Trolox, Ascorbic Acid, Gallic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound and standards.

    • Include a control well containing 100 µL of DPPH solution and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value (the concentration of the sample that causes 50% inhibition of the DPPH radical) by plotting the percentage of inhibition against the concentration.

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of the test compound and standards.

  • Assay Procedure:

    • Add 10 µL of each concentration of the test compound and standards to 1 mL of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • Prepare a series of concentrations of the test compound and standards.

  • Assay Procedure:

    • Add 10 µL of each concentration of the test compound and standards to 300 µL of the FRAP reagent.

    • Incubate the mixture at 37°C for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • The results are typically expressed as Fe²⁺ equivalents (µM) by comparing the absorbance of the sample to a standard curve of FeSO₄·7H₂O.

Conclusion

While direct experimental data on the antioxidant capacity of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside is still forthcoming, its chemical structure strongly suggests a potent antioxidant profile. The presence of a galloyl moiety, a well-known radical scavenger, combined with a trimethoxyphenyl group, positions this compound as a promising candidate for further investigation. The provided protocols and comparative framework based on structurally related compounds offer a solid foundation for researchers to embark on a comprehensive evaluation of this molecule's antioxidant efficacy. Future studies should focus on direct comparative assays against standard controls to definitively quantify its antioxidant capacity and elucidate its potential as a novel therapeutic agent.

References

  • Optimization of total phenolic content from Terminalia chebula Retz. fruits using response surface methodology and evaluation of their antioxidant activities. (n.d.). Semantic Scholar.
  • Pure compounds isolated from ethanol extract of Streblus ilicifolius wood. (n.d.).
  • Genus Spondias: A Phytochemical and Pharmacological Review. (n.d.). PMC.
  • Chaudhuri, D., Ghate, N. B., Panja, S., Basu, T., Shendge, A. K., & Mandal, N. (2016). Glycoside rich fraction from Spondias pinnata bark ameliorate iron overload induced oxidative stress and hepatic damage in Swiss albino mice.
  • Hazra, B., Biswas, S., & Mandal, N. (2008). Antioxidant and free radical scavenging activity of Spondias pinnata.
  • Hazra, B., Biswas, S., & Mandal, N. (2008).
  • A Review of Spondias pinnata (L.f.) Kurz's Phytochemical Constituents, Traditional Uses, and Pharmacological Activities. (2024). Journal of Research in Pharmacy, 28(5), 1-13.
  • Strebluses E–H, four new stilbene-like derivatives from the stems of Streblus ilicifolius. (n.d.). RSC Advances.
  • 3,4,5-Trimethoxyphenyl beta-D-glucopyranoside. (n.d.). PubChem.
  • Triphala Tea – Benefits, Uses & How to Make It. (n.d.). Ask Ayurveda.
  • Antioxidant Activity and Phenolic Content of Streblus asper Leaves from Various Drying Methods. (2013). PMC.
  • Arts, M. J., Haenen, G. R., Voss, H. P., & Bast, A. (2004). Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay. Food and Chemical Toxicology, 42(1), 45-49.
  • OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay. (n.d.). Cell Biolabs, Inc.
  • Chemistry and Biological Activities of Acanthus ilicifolius. (2025). Reference Series in Phytochemistry.
  • Trolox equivalent antioxidant capacities (TEAC) for various pure antioxidants. (n.d.).
  • OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). (n.d.). Cell Biolabs, Inc.
  • Antioxidant and anti-diabetic effects in vitro of extract from the above-ground parts of Acanthus ilicifolius. (2026).
  • alpha-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)
  • 3,5-Dihydroxyphenyl 1-O-(6-O-galloyl-beta-D-glucopyranoside). (n.d.). PubChem.
  • Phenyl-β-D-glucopyranoside. (n.d.). SupraBank.
  • Cytoprotection against Oxidative Stress by Methylnissolin-3-O-β-d-glucopyranoside from Astragalus membranaceus Mainly via the Activation of the Nrf2/HO-1 P

Sources

Guide to Verifying Purity of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O- Derivatives via Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Context

In the characterization of complex polyphenols and glycosides, such as 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O- derivatives, traditional chromatographic methods (HPLC-UV/LC-MS) often fail to provide absolute purity data due to the lack of commercially available, certified reference standards.[1]

This guide outlines the protocol for using Quantitative NMR (qNMR) as a primary reference method.[2] Unlike chromatography, which relies on relative response factors, qNMR relies on the direct proportionality between signal integration and the number of nuclei, allowing for SI-traceable purity determination using a generic internal standard.[1]

The Analyte: Structural Challenges

The target molecule contains two distinct moieties critical for quantification:[3][4]

  • 3,4,5-Trimethoxyphenyl group: Provides a strong singlet (9 protons) typically around

    
     3.7–3.9 ppm.[1]
    
  • Galloyl group (3,4,5-trihydroxybenzoyl): Provides a singlet (2 aromatic protons) typically around

    
     6.9–7.1 ppm.[1]
    

Key Challenge: Polyphenols are hygroscopic and prone to oxidation. Standard HPLC methods may overestimate purity by "hiding" inorganic salts or moisture, which are invisible to UV detection but dilute the active mass. qNMR captures this "mass balance" gap.

Part 2: Method Comparison (HPLC vs. qNMR)

The following table contrasts the operational logic of the two dominant methodologies.

FeatureHPLC-UV (Chromatography)qNMR (Spectroscopy)
Principle Separation based on polarity; detection based on UV extinction coefficient (

).[1]
Nuclear spin excitation; signal area

molar ratio.
Reference Standard REQUIRED. Must be the exact same molecule with known purity.NOT REQUIRED. Any traceable Internal Standard (IS) works.[1]
Response Factor Varies by compound.[5] Impurities with high

exaggerate their presence.
Uniform. 1H response is identical for all protons (given

relaxation).
Water/Salts Invisible (unless specialized detectors used).[1]Invisible in spectrum, but accounted for in the final mass balance purity calculation.
Precision Typically

1.0–2.0%.
Can achieve

0.5% (or better with metrological weighing).
Primary Use Impurity profiling (detecting related substances).[1]Absolute purity assignment (certifying the standard).
Decision Workflow: When to use which?

MethodSelection cluster_0 Outcome Start Start: Purity Analysis RefStd Is a Certified Reference Standard Available? Start->RefStd HPLC Use HPLC-UV (Relative Purity) RefStd->HPLC Yes qNMR Use qNMR (Absolute Purity) RefStd->qNMR No CrossCheck Cross-Validation (Recommended) HPLC->CrossCheck qNMR->HPLC Generate Ref Std Value qNMR->CrossCheck

Figure 1: Decision matrix for selecting purity assignment methodology. qNMR is the requisite path when no certified standard exists.

Part 3: qNMR Experimental Protocol

This protocol is designed for high-sensitivity 1H-qNMR using the Internal Standard (IS) method.

Reagents & Materials
  • Solvent: DMSO-d6 (99.9% D) is recommended over Methanol-d4 to prevent transesterification of the galloyl ester and to ensure solubility of the polyphenol core.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).[1]

    • Rationale: Maleic acid produces a sharp singlet at

      
       ~6.0–6.2 ppm, typically residing in the clean window between the analyte's sugar/methoxy region (3.0–5.0 ppm) and the aromatic galloyl region (6.5–7.5 ppm).
      
  • Balance: Microbalance capable of reading to 0.001 mg (1 µg) or better (e.g., Mettler Toledo XPR).[1]

Sample Preparation (Gravimetric)

Precision in weighing is the single largest contributor to measurement uncertainty.

  • Equilibration: Allow analyte and IS to equilibrate to ambient humidity to prevent drift during weighing.

  • Weighing the IS (

    
    ):  Weigh approx. 2–4 mg of Maleic Acid directly into the NMR tube or a mixing vial. Record exact mass.
    
  • Weighing the Analyte (

    
    ):  Weigh approx. 10–15 mg of the 3,4,5-Trimethoxyphenyl derivative. Record exact mass.
    
    • Target Ratio: Aim for a 1:1 molar ratio of protons of interest if possible, or at least a 1:3 signal intensity ratio to minimize dynamic range errors.

  • Solvation: Add ~0.6 mL DMSO-d6. Vortex until fully dissolved. Ensure no solid particles remain on the glass walls.

NMR Acquisition Parameters

Standard 1H parameters are insufficient for quantitative work. Use the following settings:

ParameterSettingReason
Pulse Angle 90° (usually zg or zg30 modified)Maximizes signal-to-noise (S/N).[1]
Relaxation Delay (D1)

(typically 30–60s)
CRITICAL. Ensures >99.3% magnetization recovery.[1] Short D1 leads to integration errors.
Spectral Width (SW) 20 ppm (-2 to 18 ppm)Ensures baseline is flat and noise can be calculated.[1]
Number of Scans (NS) 16, 32, or 64Sufficient to achieve S/N > 250:1 for target peaks.[1]
Temperature 298 K (Controlled)Prevents peak shifting/broadening.[1]
Spinning OffPrevents spinning sidebands which distort integration.
Processing & Integration
  • Phasing: Perform manual phasing. Automatic phasing is often insufficient for the high precision required.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial) to ensure the integral regions start and end at zero intensity.

  • Integration Regions:

    • IS Peak: Maleic Acid singlet (

      
       ~6.0 ppm).[1] Set integral to calibrated value (or relative 100).
      
    • Analyte Peak A (Aromatic): Galloyl singlet (

      
       ~6.9–7.1 ppm).[1] Integration = 
      
      
      
      .[1]
    • Analyte Peak B (Methoxy): Trimethoxy singlet (

      
       ~3.7–3.9 ppm).[1] Integration = 
      
      
      
      .[1]
    • Self-Validation: The ratio of

      
       to 
      
      
      
      should be 1.0. Significant deviation indicates structural degradation or impurity overlap.

Part 4: Data Analysis & Calculation

The Purity Equation

Calculate the purity (


) on a mass basis using the following equation:

[1]

Where:

  • 
     = Integral areas of the Analyte and Internal Standard.[1]
    
  • 
     = Number of protons contributing to the signal (e.g., 
    
    
    
    ,
    
    
    ).[1]
  • 
     = Molecular weights ( g/mol ).[1]
    
  • 
     = Gravimetric masses weighed (mg).[1]
    
  • 
     = Purity of the Internal Standard (as a decimal, e.g., 0.998).[1]
    
Signal Selection Logic

For this specific molecule, calculate purity using both the Galloyl signal and the Trimethoxy signal.

  • Scenario A: Purity (Galloyl)

    
     Purity (Trimethoxy).[1]
    
  • Scenario B: Purity (Trimethoxy) > Purity (Galloyl).[1]

  • Scenario C: Purity (Galloyl) > Purity (Trimethoxy).[1]

Workflow Diagram

qNMR_Workflow Prep Sample Prep: Weigh Analyte + Maleic Acid Dissolve in DMSO-d6 Acq Acquisition: Pulse: 90° D1: >5x T1 (60s) Scans: 32+ Prep->Acq Process Processing: Manual Phase Baseline Correction Acq->Process Integrate Integration Selection Process->Integrate Calc1 Calc Purity via Galloyl (2H, ~7.0 ppm) Integrate->Calc1 Calc2 Calc Purity via Trimethoxy (9H, ~3.8 ppm) Integrate->Calc2 Compare Compare Values (Self-Validation) Calc1->Compare Calc2->Compare Report Report Purity (Mass Fraction %) Compare->Report Diff < 1% Warning Investigate Overlap/ Degradation Compare->Warning Diff > 1%

Figure 2: Step-by-step qNMR workflow with built-in self-validation logic.

Part 5: References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR." BIPM qNMR Guidelines. Available at: [Link][1]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2005.[1] (Foundational text on qNMR for natural products).

  • Maniara, G., et al. "Quantitative Nuclear Magnetic Resonance Spectroscopy."[1] Analytical Chemistry, 1998.[1] (Establishes the D1 relaxation protocols).

Sources

A Comparative Analysis of the Cytotoxic Potential of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The quest for novel, more effective, and less toxic anticancer agents is a cornerstone of modern oncological research. Natural products, with their vast structural diversity and biological activity, represent a significant reservoir for the discovery of new therapeutic leads. One such compound of interest is 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside , a phenylpropanoid glycoside isolated from the bark of Streblus ilicifolius. This guide provides a comparative overview of the cytotoxic potential of this natural compound against established chemotherapeutic agents—doxorubicin, cisplatin, and paclitaxel. Due to the limited availability of direct comparative data for 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside, this analysis will infer its potential potency based on studies of structurally related compounds and extracts from its source genus.

Comparative Cytotoxic Potency: An Inferential Analysis

A direct quantitative comparison of the half-maximal inhibitory concentration (IC50) of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside against standard chemotherapeutics is currently limited by the lack of published data for this specific compound. However, by examining the cytotoxic activity of related compounds, we can infer its potential potency.

Inferred Potency of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside:

Evidence from ethanolic extracts of a related species, Streblus asper, has demonstrated cytotoxic effects against A549 lung cancer cells with an IC50 value of 57.46 µg/mL. While this represents the activity of a crude extract, it indicates the presence of cytotoxic constituents within the Streblus genus. More significantly, studies on other phenylpropanoid glycosides have shown moderate cytotoxicities against various cancer cell lines, with IC50 values in the low micromolar range (1.35-11.32 μM)[1]. Given that 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside belongs to this class of compounds, it is plausible that its cytotoxic potency falls within a similar micromolar range.

Cytotoxic Potency of Standard Chemotherapeutic Agents:

The IC50 values for doxorubicin, cisplatin, and paclitaxel vary considerably depending on the cancer cell line and the duration of exposure. The following table provides a representative range of their potencies.

Chemotherapeutic AgentCancer Cell LineIC50 ValueReference
Doxorubicin A549 (Lung)0.07 µM[2]
MCF-7 (Breast)2.50 µM[3]
HepG2 (Liver)12.18 µM[3]
Cisplatin A549 (Lung)7.49 µM (48h)[4]
Ovarian Carcinoma0.1-0.45 µg/mL
Bladder Cancer (5637)1.1 µM (48h)
Paclitaxel Ovarian Carcinoma0.4-3.4 nM
Lung Cancer (NSCLC)0.027 µM (120h)
Breast Cancer (SK-BR-3)Varies

Note: The variability in IC50 values highlights the importance of cell line-specific and standardized assay conditions in cytotoxic evaluations.

Based on this inferential analysis, 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside may exhibit a cytotoxic potency that is comparable to or moderately less potent than some standard chemotherapeutic agents, depending on the specific cancer cell type. Further empirical studies are imperative to establish a definitive comparative profile.

Mechanisms of Action: A Tale of Cellular Demise

The cytotoxic effects of both the natural compound and the conventional chemotherapeutics culminate in cell death, often through the intricate processes of apoptosis and cell cycle arrest.

3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside: A Focus on Apoptosis and Cell Cycle Interruption

While the precise molecular targets of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside are yet to be fully elucidated, related compounds offer valuable insights. Phenylpropanoid glycosides and galloyl derivatives are known to induce apoptosis and cause cell cycle arrest in cancerous cells.

  • Apoptosis Induction: It is hypothesized that this compound, like other polyphenolic compounds, can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program.

  • Cell Cycle Arrest: The compound may also halt the progression of the cell cycle at critical checkpoints, such as the G1/S or G2/M phase, preventing the cancer cells from dividing and proliferating.

Standard Chemotherapeutic Agents: Established Mechanisms
  • Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. This damage triggers apoptotic pathways.

  • Cisplatin: This platinum-based drug forms adducts with DNA, creating cross-links that interfere with DNA replication and repair, ultimately inducing apoptosis.

  • Paclitaxel: This taxane promotes the polymerization of tubulin, leading to the formation of overly stable microtubules. This disrupts the normal dynamics of the mitotic spindle, causing arrest at the G2/M phase of the cell cycle and subsequent apoptosis.

Below is a generalized diagram illustrating the convergence of these mechanisms on the core cellular processes of apoptosis and cell cycle control.

Cytotoxic Mechanisms cluster_agents Initiating Agents cluster_targets Cellular Targets & Processes cluster_outcomes Cellular Outcomes Natural Compound 3,4,5-Trimethoxyphenyl- (6'-O-galloyl)-O-β-D-glucopyranoside Signaling_Pathways Apoptotic Signaling Pathways Natural Compound->Signaling_Pathways Induces Cell_Cycle_Checkpoints Cell Cycle Checkpoints Natural Compound->Cell_Cycle_Checkpoints Activates Doxorubicin Doxorubicin DNA_Damage DNA Damage & Replication Stress Doxorubicin->DNA_Damage Causes Cisplatin Cisplatin Cisplatin->DNA_Damage Causes Paclitaxel Paclitaxel Microtubule_Dynamics Microtubule Stabilization Paclitaxel->Microtubule_Dynamics Disrupts Apoptosis Apoptosis DNA_Damage->Apoptosis Leads to Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Triggers Microtubule_Dynamics->Cell_Cycle_Arrest Induces G2/M Arrest Signaling_Pathways->Apoptosis Activates Cell_Cycle_Checkpoints->Cell_Cycle_Arrest Enforces Cell_Cycle_Arrest->Apoptosis Can lead to

Caption: Generalized mechanisms of cytotoxic agents.

Experimental Protocol: Assessing Cytotoxicity via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound. The protocol outlined below is a standard procedure for evaluating the cytotoxic potency of a test compound.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • Test compound (3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside) and reference chemotherapeutic agents, dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete culture medium.

    • Determine cell concentration using a hemocytometer.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and reference drugs in complete culture medium.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of the compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

MTT Assay Workflow start Start cell_seeding 1. Seed cells in a 96-well plate start->cell_seeding end End incubation_24h_1 2. Incubate for 24h cell_seeding->incubation_24h_1 compound_treatment 3. Treat cells with compound dilutions incubation_24h_1->compound_treatment incubation_exposure 4. Incubate for 24/48/72h compound_treatment->incubation_exposure add_mtt 5. Add MTT solution to each well incubation_exposure->add_mtt incubation_4h 6. Incubate for 4h add_mtt->incubation_4h solubilize 7. Add solubilization solution incubation_4h->solubilize read_absorbance 8. Measure absorbance at 570 nm solubilize->read_absorbance data_analysis 9. Calculate % viability and determine IC50 read_absorbance->data_analysis data_analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

While direct comparative data remains to be established, the available evidence from related compounds suggests that 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside holds promise as a cytotoxic agent with potential applications in oncology. Its inferred potency in the low micromolar range positions it as a compound of interest for further investigation. The likely mechanisms of action, involving the induction of apoptosis and cell cycle arrest, align with the hallmarks of effective anticancer therapies. The provided MTT assay protocol offers a standardized method for empirically determining its cytotoxic profile and enabling a direct and quantitative comparison with standard chemotherapeutic agents. Future research should focus on elucidating the precise molecular targets and further characterizing the anticancer activity of this natural product, both in vitro and in vivo, to fully assess its therapeutic potential.

References

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O- Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound Class: Polyphenolic Glycosides / Gallate Esters Likely Identity: 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside (CAS: 109206-94-2) Operational Status: High-Potency / Bioactive Intermediate

This guide addresses the complete lifecycle management of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O- derivatives. While often used as antioxidant or anti-inflammatory standards, these compounds possess specific moieties (trimethoxyphenyl and galloyl groups) that require strict segregation from municipal waste streams due to aquatic toxicity and persistence .

Hazard Characterization (GHS)

Note: As research chemicals, full toxicological data is often incomplete. We apply the "Precautionary Principle."

Hazard CategoryClassificationSignal WordHazard Statement
Skin Irritation Category 2WARNING H315: Causes skin irritation.[1]
Eye Irritation Category 2AWARNING H319: Causes serious eye irritation.[1]
STOT-SE Category 3WARNING H335: May cause respiratory irritation.[1]
Aquatic Toxicity Acute 2 (Est.)-- H401: Toxic to aquatic life (precautionary).

Operational Handling & Engineering Controls

The "Dust Control" Protocol

The primary risk during weighing and transfer is the generation of bioactive dust. The galloyl moiety is prone to oxidation, which can cause staining and potential sensitization.

  • Engineering Control: All solid handling must occur within a Class II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of >100 fpm.

  • PPE Layering:

    • Hands: Double Nitrile gloves (0.11 mm minimum thickness). Reasoning: Phenolic compounds can permeate latex; double gloving allows the outer layer to be stripped immediately upon contamination.

    • Respiratory: N95/P100 respirator if working outside a hood (not recommended).

    • Eyes: Chemical splash goggles (ANSI Z87.1).

Waste Disposal & Segregation Logic

The disposal strategy relies on the "Cradle-to-Grave" tracking system. Under RCRA (Resource Conservation and Recovery Act), this compound does not have a specific "P" or "U" list code, but it must be characterized based on its properties.

Waste Stream Decision Tree

WasteFlow Start Waste Generation Source Solid Solid Waste (Powder, Spills, Wipes) Start->Solid Liquid Liquid Waste (Mother Liquor, HPLC) Start->Liquid Trace Trace Residue (Glassware, Spatulas) Start->Trace Bin_Solid Container: Wide-Mouth HDPE Label: 'Hazardous Waste - Solid' Dest: Incineration Solid->Bin_Solid Direct Dispose Segregation Segregation Check: Is Solvent Halogenated? Liquid->Segregation Decon Decontamination Step (Oxidative Cleavage) Trace->Decon Bin_Halo Container: Carboy (Red Tag) Stream: Halogenated Org. Segregation->Bin_Halo Yes (DCM, Chloroform) Bin_NonHalo Container: Carboy (Clear Tag) Stream: Non-Halogenated Org. Segregation->Bin_NonHalo No (MeOH, DMSO, Water) Sewer Sanitary Sewer (ONLY after validation) Decon->Sewer Rinsate (pH 6-9)

Figure 1: Waste segregation logic flow. Note that solids are strictly incinerated to prevent leaching.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Expired Powder or Spill Cleanup)

Objective: Prevent environmental leaching and dust inhalation.

  • Containment: Do not sweep dry dust. Cover the spill with a wet wipe (dampened with 70% Ethanol) to suppress particulates.

  • Collection: Scoop the wet material and the wipe into a wide-mouth HDPE jar .

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: "3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-glucoside debris"

    • Hazards: Irritant, Toxic to Aquatic Life.

  • Disposal Path: High-Temperature Incineration . Do not landfill.[2][3]

Scenario B: Liquid Waste (HPLC Effluent / Mother Liquor)

Objective: Prevent contamination of municipal water systems.

  • Segregation:

    • If dissolved in DMSO/Methanol/Water: Dispose in Non-Halogenated Organic Waste.

    • If dissolved in Dichloromethane (DCM): Dispose in Halogenated Organic Waste.

  • HPLC Specifics: If the compound is used in an HPLC mobile phase (e.g., Acetonitrile/Water), the effluent must be collected in a carboy. Do not divert HPLC waste to the sink.

Scenario C: Glassware Decontamination (The "Pink Water" Indicator)

Phenolic compounds often adhere to glass. When washing, you may observe the water turning pink or brown. This is quinone formation —a sign of oxidation.

  • Initial Rinse: Rinse glassware with Acetone or Ethanol into the organic waste container.

  • Oxidative Deactivation (The Kill Step):

    • Soak glassware in a 10% Sodium Hypochlorite (Bleach) solution for 30 minutes.

    • Mechanism:[4][5] The hypochlorite oxidatively cleaves the aromatic rings of the galloyl and trimethoxyphenyl groups, breaking the bioactive pharmacophore.

    • Visual Check: The solution may briefly turn dark (oxidation) and then colorless (ring fission).

  • Final Wash: Rinse with tap water. This final rinsate can go down the drain only if the "Pink" color is gone.

Regulatory Compliance & Codes

Since this specific molecule is not "Listed" (P or U list) by the EPA, it is classified by Characteristic or Process Knowledge .

Regulatory BodyCode / ClassificationAction Required
EPA (RCRA) Not Listed (Use "Process Knowledge")Label as "Non-Regulated Chemical Waste" or "State-Regulated Solid" depending on local laws (e.g., California).
DOT (Transport) UN 3077 (Likely)Environmentally hazardous substance, solid, n.o.s. (if shipping >5kg).
European Waste 16 05 06 *Laboratory chemicals consisting of or containing dangerous substances.

Scientific Rationale: Why Oxidation Matters

Understanding the degradation pathway ensures you trust the decontamination process. The galloyl group is the bioactive "warhead."

Degradation Compound Active Compound (Phenolic-OH groups) Oxidation Oxidation (Bleach/Air) Compound->Oxidation -2H Quinone o-Quinone Intermediate (Colored/Reactive) Oxidation->Quinone Fission Ring Fission Products (Aliphatic Acids) Quinone->Fission +O2 / NaOCl

Figure 2: Oxidative degradation pathway. The transition to "Ring Fission Products" renders the molecule biologically inert.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69505, 3,4,5-Trimethoxyphenol. Retrieved from [Link][1]

  • US Environmental Protection Agency (2025). Hazardous Waste Codes and RCRA Regulations. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-
Reactant of Route 2
Reactant of Route 2
3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.